Product packaging for Rocuronium(Cat. No.:CAS No. 143558-00-3)

Rocuronium

Cat. No.: B1662866
CAS No.: 143558-00-3
M. Wt: 529.8 g/mol
InChI Key: YXRDKMPIGHSVRX-OOJCLDBCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rocuronium is a 5alpha-androstane compound having 3alpha-hydroxy-, 17beta-acetoxy-, 2beta-morpholino- and 16beta-N-allyllyrrolidinium substituents. It has a role as a neuromuscular agent, a muscle relaxant and a drug allergen. It is an androstane, a 3alpha-hydroxy steroid, a quaternary ammonium ion, an acetate ester, a member of morpholines and a tertiary amino compound. It derives from a hydride of a 5alpha-androstane.
This compound (rapid onset-curonium) is a desacetoxy analogue of vecuronium with a more rapid onset of action. It is an aminosteroid non-depolarizing neuromuscular blocker or muscle relaxant used in modern anaesthesia, to facilitate endotracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation. Introduced in 1994, this compound has rapid onset, and intermediate duration of action. It is commonly marketed under the trade names Zemuron and Esmeron. The drug is associated with the risk of developing allergic reactions in some high-risk patients, such as those with asthma. However, there was a similar incidence of allergic reactions associated with other non-depolarizing neuromuscular blocking agents. [Sugammadex] is a γ-cyclodextrin derivative that has been introduced as a novel agent to reverse the action of this compound.
This compound is a Nondepolarizing Neuromuscular Blocker. The physiologic effect of this compound is by means of Neuromuscular Nondepolarizing Blockade.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1994 and has 11 investigational indications.
An androstanol non-depolarizing neuromuscular blocking agent. It has a mono-quaternary structure and is a weaker nicotinic antagonist than PANCURONIUM.
See also: this compound Bromide (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H53N2O4+ B1662866 Rocuronium CAS No. 143558-00-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H53N2O4/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35/h5,23-30,36H,1,6-21H2,2-4H3/q+1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRDKMPIGHSVRX-OOJCLDBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H53N2O4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048339
Record name Rocuronium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rocuronium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014866
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Complete, 2.84e-05 g/L
Record name Rocuronium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00728
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rocuronium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014866
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

143558-00-3, 119302-91-9
Record name Rocuronium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143558-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rocuronium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143558003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rocuronium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00728
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rocuronium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROCURONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRE554RFEZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rocuronium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014866
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Rocuronium: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of rocuronium, a widely used neuromuscular blocking agent. The information presented herein is intended to support research and development activities by providing detailed data on its structure, physicochemical characteristics, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Nomenclature

This compound is a monoquaternary aminosteroid non-depolarizing neuromuscular blocker.[1] It is structurally a desacetoxy analogue of vecuronium.[2] The core of the molecule is a 5α-androstane steroid nucleus.[3] Key functional groups include a 3α-hydroxy group, a 17β-acetoxy group, a 2β-morpholino group, and a 16β-N-allyllyrrolidinium substituent.[3][4] The bromide salt form is the active pharmaceutical ingredient.[5]

Table 1: Chemical Identifiers for this compound Bromide

IdentifierValue
IUPAC Name [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate bromide[4]
Chemical Formula C₃₂H₅₃BrN₂O₄[1][4]
CAS Number 119302-91-9[1][6]
Synonyms ORG 9426, Esmeron, Zemuron[1][4]

Physicochemical and Pharmacokinetic Properties

This compound bromide is supplied as a sterile, nonpyrogenic, isotonic solution that is clear and colorless to yellow/orange, with a pH of 4.[7] Its properties are critical to its rapid onset and intermediate duration of action.

Table 2: Physicochemical Properties of this compound Bromide

PropertyValueSource
Molecular Weight 609.690 g/mol [1][4]
Physical Form Solid[3][6]
Solubility Soluble in Water and Chloroform[6]
Partition Coefficient (n-octanol/water) 0.5 at 20°C[7]
logP (Predicted) -0.33 to 2.01[8]
pKa (Strongest Basic, Predicted) 7.96[8]

Table 3: Pharmacokinetic Properties of this compound Bromide

ParameterValue (in normal adults)Source
Protein Binding ~30%[1][2]
Volume of Distribution (steady state) 203 mL/kg[9]
Plasma Clearance 3.7 mL/kg/min[9]
Elimination Half-life 66-80 minutes[1][9]
Metabolism Some de-acetylation to 17-desacetyl-rocuronium (less active metabolite)[2][10]
Excretion Primarily unchanged in bile and urine (approx. 47% in urine and 43% in feces after 9 days)[1][9]

Pharmacological Properties

Mechanism of Action

This compound is a non-depolarizing neuromuscular blocker that acts as a competitive antagonist to nicotinic acetylcholine receptors (nAChRs) at the motor end-plate of the neuromuscular junction.[1][5][11] By binding to these receptors, this compound prevents acetylcholine from binding, thereby inhibiting the depolarization of the postjunctional membrane.[2][11] This action blocks the influx of sodium and potassium ions, which prevents the generation of a muscle action potential and subsequent muscle contraction.[2] This blockade results in skeletal muscle relaxation and paralysis.[5] The effects of this compound can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine at the neuromuscular junction.[2][3]

Pharmacodynamics

This compound is characterized by a rapid onset and an intermediate duration of action.[1][2] An intubation dose of 0.6 mg/kg typically provides excellent to good intubating conditions within 60 seconds, with maximum blockade achieved in under 3 minutes.[7][10] The clinical duration of action at this dose is approximately 31 minutes under opioid/nitrous oxide/oxygen anesthesia.[7] Higher doses (1.0 to 1.2 mg/kg) can achieve intubating conditions similar to succinylcholine, with an onset of about 1 minute.[10]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the neuromuscular junction.

rocuronium_mechanism cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Membrane (Motor End-Plate) nerve Motor Neuron Action Potential vesicle Synaptic Vesicle (containing ACh) nerve->vesicle Triggers ach_release ACh Release vesicle->ach_release Fusion ACh Acetylcholine (ACh) ach_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Roc This compound Roc->nAChR Competitively Blocks depolarization Membrane Depolarization (Na+ influx, K+ efflux) nAChR->depolarization Activation no_contraction No Depolarization Muscle Relaxation nAChR->no_contraction contraction Muscle Contraction depolarization->contraction

Caption: Mechanism of this compound at the neuromuscular junction.

Experimental Protocols

Multiple synthetic routes for this compound bromide have been reported. A common strategy involves the modification of a steroid starting material, such as 5α-androstan-2-en-17-one.[12] The following protocol is a generalized representation based on published methods.[12][13][14]

Protocol: Multi-step Synthesis

  • Epoxidation: The starting material, 5α-androstan-2-en-17-one, is epoxidized using an agent like peroxyformic acid (generated in situ from formic acid and hydrogen peroxide) to yield 2α,3α-epoxy-5α-androstan-17-one.[12]

  • Ring-Opening with Morpholine: The epoxide ring is opened regioselectively by reacting with morpholine, often catalyzed by an acid like p-toluenesulfonic acid (TsOH) or a Lewis acid like zinc chloride, to introduce the morpholinyl group at the 2β position and a hydroxyl group at the 3α position.[12]

  • Introduction of the Pyrrolidinyl Group: The 17-keto group is converted to a 16β-pyrrolidinyl group. This can be a multi-step process, for instance, by forming an enamine and subsequent reduction.[12]

  • Reduction of 17-Carbonyl: The 17-carbonyl group is reduced to a 17β-hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄).[12]

  • Acetylation: The 17β-hydroxyl group is acetylated to form the 17β-acetate ester using an acetylating agent like acetyl chloride.[13]

  • Quaternization: The final step is the quaternization of the pyrrolidine nitrogen with allyl bromide to form the N-allylpyrrolidinium bromide, yielding the final this compound bromide product.[13][14] The reaction is typically performed in a polar aprotic solvent like dichloromethane.[14]

  • Purification: The crude product is purified, often by precipitation or recrystallization from a solvent/anti-solvent system (e.g., dichloromethane/diethyl ether), followed by drying under vacuum.[12][14]

The determination of this compound in biological matrices like blood, plasma, and tissues is commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16][17]

Protocol: LC-MS/MS Quantification in Human Blood [15][17]

  • Sample Preparation (Protein Precipitation):

    • To a 0.5 mL aliquot of human whole blood, add an internal standard (e.g., vecuronium).

    • Add 0.25 mL of chloroform and 0.25 mL of 10% trichloroacetic acid.

    • Vortex the mixture for 3 minutes to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Extraction and Purification:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 35°C.

    • Reconstitute the residue in 0.25 mL of methanol.

    • Vortex for 3 minutes and centrifuge again (10,000 x g for 5 minutes).

    • Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation (HPLC):

    • Inject a 10 µL aliquot into the HPLC system.

    • Column: Phenyl-hexyl column (e.g., 150 x 2.0 mm i.d., 3 µm).[15][17]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 5 mM ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile).[15][17]

    • Flow Rate: As appropriate for the column dimensions (e.g., 250 µL/min).[16]

  • Detection and Quantification (Tandem Mass Spectrometry):

    • The HPLC eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source operating in positive ion mode.

    • Quantification is performed using Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by analyzing standards of known concentrations.

    • Quantify this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The linear range is typically 4–500 ng/mL.[15][17]

Experimental Workflow Diagram

The following diagram outlines the workflow for the analysis of this compound in a biological sample.

analysis_workflow start Start: Biological Sample (e.g., Blood) sample_prep 1. Sample Preparation - Add Internal Standard - Protein Precipitation (TCA/Chloroform) start->sample_prep centrifuge1 2. Centrifugation (10,000 x g) sample_prep->centrifuge1 extract 3. Supernatant Evaporation (Nitrogen Stream) centrifuge1->extract reconstitute 4. Reconstitution (Methanol) extract->reconstitute centrifuge2 5. Centrifugation (10,000 x g) reconstitute->centrifuge2 hplc 6. HPLC Injection & Separation (Phenyl-hexyl column) centrifuge2->hplc msms 7. MS/MS Detection (ESI+, MRM Mode) hplc->msms data 8. Data Analysis - Peak Integration - Calibration Curve - Quantification msms->data end End: This compound Concentration data->end

References

In-Vitro Characterization of Rocuronium's Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of Rocuronium, a non-depolarizing neuromuscular blocking agent. It details the experimental protocols, quantitative data, and underlying signaling pathways essential for understanding its mechanism of action at the molecular and cellular levels.

Introduction

This compound bromide is a monoquaternary aminosteroid that acts as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[1][2] Its rapid onset and intermediate duration of action make it a widely used muscle relaxant in clinical practice. A thorough in-vitro characterization is crucial for understanding its pharmacological profile, including its binding affinity, potency, and functional effects on neuromuscular transmission. This guide outlines the key in-vitro assays and methodologies employed in the preclinical evaluation of this compound and similar neuromuscular blocking agents.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by competitively inhibiting the binding of acetylcholine (ACh) to the α-subunits of the nAChRs on the postsynaptic membrane of the motor endplate.[3] This prevents the conformational change in the receptor necessary for ion channel opening, thereby blocking the influx of sodium ions and subsequent depolarization of the muscle fiber. The absence of an end-plate potential prevents the generation of a muscle action potential, leading to muscle relaxation.

The signaling cascade at the neuromuscular junction, which is inhibited by this compound, is a well-orchestrated process involving several key proteins. The arrival of an action potential at the motor neuron terminal triggers the influx of Ca2+, leading to the release of ACh into the synaptic cleft. ACh then binds to nAChRs, which are clustered and stabilized at the postsynaptic membrane by the Agrin-Lrp4-MuSK signaling pathway.

Neuromuscular Junction Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ActionPotential Action Potential Ca_influx Ca²⁺ Influx ActionPotential->Ca_influx ACh_Vesicle ACh Vesicle Ca_influx->ACh_Vesicle triggers ACh_release ACh Release ACh_Vesicle->ACh_release fusion ACh ACh ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds This compound This compound This compound->nAChR competitively blocks Na_influx Na⁺ Influx nAChR->Na_influx opens channel Depolarization Depolarization (EPP) Na_influx->Depolarization MuscleContraction Muscle Contraction Depolarization->MuscleContraction triggers

Caption: Simplified signaling pathway at the neuromuscular junction and the inhibitory action of this compound.

Quantitative Data

The in-vitro effects of this compound can be quantified through various assays to determine its binding affinity, potency, and efficacy.

Table 1: Binding Affinity of this compound for Nicotinic Acetylcholine Receptors
Receptor SubtypeLigandKi (nM)Kd (nM)Cell/Tissue TypeReference
Adult Muscle (α1)₂β1δεThis compound--BOSC 23 cells[2]
Neuronal α4β2[³H]Epibatidine--Rat brain homogenates[4]
Neuronal α7[³H]Epibatidine--Rat brain homogenates[4]

A study on mouse adult muscle nAChR found that this compound binds to the two non-identical binding sites (α-ε and α-δ interfaces) with similar affinity, with a binding constant ratio (Lαε/Lαδ) of 1.5.[2][5]

Table 2: Functional Potency of this compound in In-Vitro Assays
Assay TypeParameterValueCell/Tissue TypeConditionsReference
Whole-cell patch clampIC₅₀~20 nMBOSC 23 cells (mouse adult muscle nAChR)ACh (300 µM)[2]
Two-electrode voltage clampIC₅₀~40 nMXenopus oocytes (human adult ε-nAChR)ACh (10 µM)[6]
Isolated Phrenic Nerve-DiaphragmEC₅₀-Rat-[7]
ElectrophysiologyIC₅₀ (for Naᵥ1.7)-TE671 cells-[8][9]

Note: The TE671 cell line, originally thought to be a neuroblastoma, has been identified as a rhabdomyosarcoma cell line expressing muscle-type nAChRs.[10][11]

Experimental Protocols

Detailed methodologies are critical for the accurate in-vitro characterization of this compound.

Radioligand Binding Assay

This assay determines the affinity of this compound for the nAChR by measuring the displacement of a radiolabeled ligand.

Protocol: [³H]-Epibatidine Binding Assay

  • Tissue/Cell Preparation:

    • Homogenize rat brain tissue or cultured cells (e.g., TE671) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer.

  • Binding Reaction:

    • In a reaction tube, add the membrane preparation, a fixed concentration of [³H]-epibatidine (a high-affinity nAChR agonist), and varying concentrations of this compound.

    • For non-specific binding determination, add a high concentration of a non-labeled ligand (e.g., nicotine) to a separate set of tubes.

    • Incubate the mixture at a defined temperature (e.g., room temperature or 4°C) for a specific duration to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of this compound concentration.

    • Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]-epibatidine binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Studies

Electrophysiological techniques directly measure the effect of this compound on the function of nAChR ion channels.

Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Culture:

    • Culture cells expressing the nAChR of interest (e.g., HEK293 cells transfected with nAChR subunits or TE671 cells).

    • Plate the cells on coverslips for recording.

  • Recording Setup:

    • Place a coverslip in a recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with an external solution (e.g., artificial cerebrospinal fluid).

    • Fabricate a patch pipette from borosilicate glass and fill it with an internal solution mimicking the intracellular ionic composition.

  • Recording Procedure:

    • Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply ACh to the cell to evoke an inward current through the nAChRs.

    • Co-apply or pre-apply this compound at various concentrations with ACh and record the inhibition of the ACh-evoked current.

  • Data Analysis:

    • Measure the peak amplitude of the ACh-evoked current in the absence and presence of this compound.

    • Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of this compound concentration.

    • Determine the IC₅₀ value from the curve fit.

Isolated Tissue Experiments

These experiments assess the effect of this compound on neuromuscular transmission in an integrated tissue preparation.

Protocol: Isolated Phrenic Nerve-Diaphragm Preparation

  • Tissue Dissection:

    • Humanely euthanize a rat and dissect the phrenic nerve and diaphragm muscle.

    • Mount the preparation in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Stimulation and Recording:

    • Attach the diaphragm to a force transducer to measure muscle contraction.

    • Stimulate the phrenic nerve supramaximally with electrical pulses to elicit twitch contractions of the diaphragm.

    • Record the baseline twitch tension.

  • Drug Application:

    • Add this compound to the organ bath in a cumulative or single-concentration manner.

    • Record the resulting inhibition of the twitch response.

  • Data Analysis:

    • Measure the percentage of twitch inhibition at each this compound concentration.

    • Construct a concentration-response curve and determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal inhibition of muscle contraction).

Experimental Workflows and Logical Relationships

The in-vitro characterization of a neuromuscular blocking agent like this compound follows a logical progression from molecular binding to functional tissue effects.

Experimental Workflow for In-Vitro Characterization cluster_binding Binding Characteristics cluster_functional Functional Characterization cluster_tissue Tissue-Level Effects cluster_data Data Integration RadioligandAssay Radioligand Binding Assay Ki_value Determine Ki (Affinity) RadioligandAssay->Ki_value SAR Structure-Activity Relationship (SAR) Analysis Ki_value->SAR Electrophysiology Electrophysiology (Patch-Clamp) IC50_value Determine IC50 (Potency) Electrophysiology->IC50_value IC50_value->SAR IsolatedTissue Isolated Tissue Preparation (e.g., Phrenic Nerve-Diaphragm) EC50_value Determine EC50 (Efficacy) IsolatedTissue->EC50_value EC50_value->SAR PharmacologicalProfile Comprehensive Pharmacological Profile SAR->PharmacologicalProfile

References

The Precise Antagonism of Nicotinic Acetylcholine Receptors by Rocuronium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocuronium bromide is a cornerstone of modern anesthesia, valued for its rapid onset and intermediate duration of action as a non-depolarizing neuromuscular blocking agent.[1][2][3] It is an aminosteroid compound widely used to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures or mechanical ventilation.[1][3] The clinical efficacy of this compound is rooted in its specific and competitive interaction with nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. This technical guide provides an in-depth examination of the molecular interactions, quantitative pharmacology, and structural basis of this compound's effect on nAChRs, drawing upon key experimental findings to offer a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: Competitive Antagonism

The neuromuscular junction is a specialized synapse where motor neurons release the neurotransmitter acetylcholine (ACh) to trigger muscle contraction.[3] ACh binds to nAChRs concentrated on the postsynaptic membrane of the muscle fiber, causing a conformational change that opens the receptor's ion channel.[4] This allows an influx of sodium ions, depolarizing the muscle cell membrane (the motor end-plate) and generating an action potential that propagates across the muscle, leading to contraction.[2][5]

This compound exerts its effect by acting as a competitive antagonist at these nAChRs.[1][3][4] It binds to the same recognition sites as acetylcholine on the α-subunits of the receptor but does not activate it.[6] By occupying these sites, this compound physically prevents ACh from binding, thereby inhibiting the depolarization of the motor end-plate and preventing muscle contraction.[2][3][7] This mode of action classifies it as a non-depolarizing blocker, as it does not cause the initial muscle fasciculations seen with depolarizing agents like succinylcholine.[1][3] The blockade is a reversible and dynamic process, and its effects can be overcome by increasing the concentration of ACh in the synaptic cleft, typically achieved by administering acetylcholinesterase inhibitors like neostigmine.[2][3][6]

Quantitative Pharmacology of this compound-nAChR Interaction

The potency and selectivity of this compound have been quantified through various experimental models. The following tables summarize key data from the literature, providing a comparative overview of its pharmacological profile.

ParameterValueSpecies/ModelCommentsReference
ED95 0.3 mg/kgHumanEffective Dose to produce 95% depression of twitch tension.[5][8]
IC50 15 nM (approx.)Mouse (adult nAChR)Concentration causing 50% inhibition of ACh-evoked currents.[9]
IC50 4.2 µmol/LFrog (nAChR)Non-competitive inhibition by MET, a compound with some similarities in action. It's important to note this is not this compound but provides context on related compounds.[10]

Table 1: Potency and Inhibitory Concentrations of this compound

The adult muscle-type nAChR is a heteropentameric protein composed of two α1, one β1, one δ, and one ε subunit, which presents two non-identical ligand-binding sites at the α-δ and α-ε subunit interfaces.[9] Studies have investigated the selectivity of this compound for these two sites.

AntagonistLαε/Lαδ RatioSelectivity PreferenceExperimental ModelReference
This compound 1.5 (range 0.3-2.9)Low selectivityMouse adult muscle nAChR[11]
Cisatracurium 0.22 (range 0.14-0.34)α-ε interfaceMouse adult muscle nAChR[11]
Pancuronium 20 (range 9-29)α-δ interfaceMouse adult muscle nAChR[11]
Vecuronium 21 (range 4-36)α-δ interfaceMouse adult muscle nAChR[11]

Table 2: Binding Site Selectivity of this compound and Other Antagonists (Lαε and Lαδ represent the dissociation constants for the α-ε and α-δ subunit interfaces, respectively. A lower ratio indicates a preference for the α-ε site, while a higher ratio indicates a preference for the α-δ site.)

Signaling Pathways and Experimental Workflows

Understanding the impact of this compound requires visualizing its interruption of the normal neuromuscular signaling cascade and the experimental procedures used to quantify its effects.

Neuromuscular_Transmission cluster_neuron Motor Neuron Terminal cluster_muscle Muscle End-Plate AP Action Potential Arrives Ca_influx Voltage-gated Ca²⁺ channels open Ca²⁺ influx AP->Ca_influx Vesicle_fusion ACh vesicle fusion Ca_influx->Vesicle_fusion ACh_release ACh released into synaptic cleft Vesicle_fusion->ACh_release ACh_binding ACh binds to nAChR ACh_release->ACh_binding Channel_opening nAChR channel opens ACh_binding->Channel_opening Ion_flux Na⁺ influx > K⁺ efflux Channel_opening->Ion_flux Depolarization End-Plate Potential (Depolarization) Ion_flux->Depolarization Muscle_AP Muscle Action Potential Depolarization->Muscle_AP Contraction Muscle Contraction Muscle_AP->Contraction

Caption: Normal signaling pathway at the neuromuscular junction.

Rocuronium_Blockade cluster_neuron Motor Neuron Terminal cluster_muscle Muscle End-Plate ACh_release ACh released nAChR Nicotinic ACh Receptor (nAChR) ACh_release->nAChR ACh attempts to bind No_binding ACh binding blocked nAChR->No_binding No_depolarization No Depolarization No_binding->No_depolarization Paralysis Muscle Paralysis No_depolarization->Paralysis This compound This compound This compound->nAChR Competitively binds

Caption: this compound's competitive antagonism at the nAChR.

Electrophysiology_Workflow start Start: Prepare cells expressing nAChRs (e.g., transfected HEK293 cells) patch Establish whole-cell patch-clamp configuration start->patch control Apply ACh (agonist) alone Record baseline current patch->control roc_application Co-apply ACh with varying concentrations of this compound control->roc_application record_inhibition Record inhibited current at each concentration roc_application->record_inhibition record_inhibition->roc_application Repeat for multiple concentrations plot Plot concentration-response curve (% Inhibition vs. [this compound]) record_inhibition->plot calculate Calculate IC50 value from the curve plot->calculate end End: Determine this compound potency calculate->end

Caption: Experimental workflow for determining IC50 via patch-clamp.

Detailed Experimental Protocols

The quantitative data and mechanistic understanding of this compound's action are derived from sophisticated experimental techniques.

Electrophysiology: Patch-Clamp and Voltage-Clamp Studies

This is a primary method for studying the direct effects of drugs on ion channels like the nAChR.[12][13][14]

  • Cell Preparation: The protocol typically begins with a cell line (e.g., HEK293 or BOSC23 cells) that does not endogenously express nAChRs.[13][14] These cells are transfected with plasmids containing the cDNA for the specific nAChR subunits of interest (e.g., adult mouse or human (α1)₂β1εδ subunits) to achieve heterologous expression of functional receptors on the cell surface.[9][13] Alternatively, primary neurons, such as those from the superior cervical ganglion (SCG), can be enzymatically dissociated and used.[12]

  • Recording Configuration: A whole-cell or outside-out patch-clamp configuration is established.[9][14][15] This technique allows for the control of the cell's membrane potential (voltage-clamp) and the recording of macroscopic currents flowing through all the nAChRs on the cell or patch.[16][17]

  • Drug Application: A rapid perfusion system is used to apply solutions to the cell. To measure inhibition, acetylcholine (the agonist) is applied to evoke an inward current.[9][12] Then, the cell is perfused with a solution containing both acetylcholine and a specific concentration of this compound. The reduction in the current amplitude reflects the inhibitory effect of this compound.[13]

  • Data Analysis: The experiment is repeated with a range of this compound concentrations to generate a dose-response curve. By fitting this curve with a suitable pharmacological model (e.g., a single binding site model), the IC50 value—the concentration of this compound that inhibits 50% of the acetylcholine-induced current—can be determined.[9] This method can also reveal whether the inhibition is voltage-dependent by measuring the effect at different holding potentials.[12]

Ex Vivo Neuromuscular Junction Preparations

To study the drug's effect in a more physiologically intact system, isolated nerve-muscle preparations are used.

  • Preparation: A common model is the isolated phrenic nerve-diaphragm preparation from a rat.[18] The tissue is mounted in an organ bath containing a physiological salt solution, and the phrenic nerve is stimulated electrically.

  • Measurement: The resulting muscle contraction (twitch tension) is measured with a force transducer. Alternatively, intracellular microelectrodes can be used to record end-plate potentials (EPPs) from the muscle fibers.[18]

  • Protocol: After establishing a stable baseline response to nerve stimulation, this compound is added to the bath in increasing concentrations. The resulting depression of twitch tension or EPP amplitude is recorded to determine parameters like the ED95 (the effective dose to cause 95% depression of twitch tension).[10]

Cryo-Electron Microscopy (Cryo-EM)

This powerful structural biology technique provides atomic-level insights into how this compound binds to the nAChR.

  • Sample Preparation: Nicotinic acetylcholine receptor protein is purified, often from a rich source like the electric organ of the Torpedo californica.[19] The purified receptors are then incubated with a high concentration of this compound.

  • Imaging: The protein-ligand complex is rapidly frozen in a thin layer of vitreous ice and imaged using a transmission electron microscope. Thousands of images of individual receptor particles in different orientations are collected.

  • Structure Determination: Computational methods are used to average these images and reconstruct a high-resolution three-dimensional map of the nAChR with this compound bound.[19]

  • Analysis: This structural data reveals the precise binding pocket, the key amino acid residues involved in the interaction, and the conformational state of the receptor when bound by the antagonist.

Structural Basis of this compound Binding

Cryo-EM studies have provided a definitive view of this compound's interaction with the nAChR.[19]

  • Binding Site: this compound binds within the classical neurotransmitter binding site, the same pocket that acetylcholine occupies. This site is located at the interface between the α-subunits and their neighboring complementary subunits (δ and ε/γ).[19]

  • Receptor Conformation: Unlike agonists that trigger channel opening, this compound binding locks the receptor in a resting, non-conducting state.[19] The presence of the bulky this compound molecule props open "loop C," a critical flexible element of the binding site, and stabilizes the extracellular domain in an expanded conformation characteristic of an antagonist-bound state.[19] This conformation prevents the structural rearrangements necessary for the ion channel to open, thus blocking ion permeation and neuromuscular transmission.[19]

Conclusion

This compound's clinical utility as a neuromuscular blocking agent is a direct consequence of its well-defined molecular action. It functions as a high-affinity competitive antagonist at nicotinic acetylcholine receptors, physically occluding the binding site for acetylcholine and stabilizing the receptor in a non-functional, resting state.[1][19] Quantitative pharmacological studies have precisely defined its potency and have shown it to have relatively low selectivity between the two non-identical binding sites on the adult muscle nAChR.[11] Detailed experimental protocols, from electrophysiology on single cells to structural determination via cryo-EM, have elucidated the complete picture of this interaction, providing a solid foundation for its clinical use and for the development of future neuromuscular blocking agents.

References

Methodological & Application

Application Notes and Protocols for Rocuronium Administration in Rodent Surgery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocuronium bromide is a non-depolarizing neuromuscular blocking agent with a rapid onset and intermediate duration of action.[1][2] It is utilized in clinical and preclinical settings to induce skeletal muscle relaxation, thereby facilitating procedures such as tracheal intubation and mechanical ventilation during surgery.[1][3] this compound acts as a competitive antagonist to acetylcholine at the nicotinic receptors of the neuromuscular junction.[1][4] Its primary application in rodent surgery is to ensure complete immobility, which is critical for delicate procedures, and to enable controlled ventilation, which is often necessary during prolonged anesthesia. The action of this compound can be reversed by agents such as sugammadex.[5]

Mechanism of Action

This compound bromide functions by competitively inhibiting the nicotinic acetylcholine receptors located on the motor end-plate of the neuromuscular junction.[4][6] Under normal physiological conditions, the arrival of a nerve impulse at the motor neuron terminal triggers the release of the neurotransmitter acetylcholine (ACh).[3] ACh then binds to nicotinic receptors on the muscle fiber, causing depolarization of the postsynaptic membrane and leading to muscle contraction.[3][4] this compound, by binding to these same receptors without activating them, prevents ACh from binding.[2][4] This inhibition blocks the depolarization of the muscle cell membrane, thus preventing muscle contraction and resulting in muscle relaxation.[4]

cluster_Neuron Motor Neuron Terminal cluster_Synapse Synaptic Cleft cluster_Muscle Muscle Fiber End-Plate NerveImpulse Nerve Impulse AChVesicles Acetylcholine (ACh) Vesicles NerveImpulse->AChVesicles Triggers Release ACh Acetylcholine (ACh) AChVesicles->ACh NicotinicReceptor Nicotinic ACh Receptor ACh->NicotinicReceptor Binds to This compound This compound This compound->NicotinicReceptor Competitively Blocks Depolarization Membrane Depolarization NicotinicReceptor->Depolarization Leads to Contraction Muscle Contraction Depolarization->Contraction Results in

Figure 1: Signaling pathway of this compound at the neuromuscular junction.

Data Presentation

The following tables summarize key quantitative data for this compound administration in rodents, primarily based on studies in rats. Dosages and timings can vary based on the specific strain, age, and anesthetic regimen used.

Table 1: this compound Dosage and Administration in Rats

Parameter Dosage Route of Administration Notes Reference
Induction/Loading Dose 1.0 mg/kgIntravenous (IV)Used in a study investigating reversal with sugammadex.[7]
10 mg/kgIntravenous (IV)Considered a high loading dose to ensure sufficient neuromuscular blockade.[8]
Maintenance (Continuous Infusion) 7.5 - 10 mg/kg/hourIntravenous (IV)To maintain a full block during mechanical ventilation.[8]
12.5 mg/kg/hour (initial)Intravenous (IV)Initial dosage which was subsequently reduced.[8]
Reversal Agent (Sugammadex) 16 mg/kg or 96 mg/kgIntravenous (IV)Used to reverse a 1 mg/kg this compound-induced block.[7]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound (Human Data for Context)

Parameter Value Notes Reference
Onset of Action 1 - 2 minutesAt a dosing range of 0.6 to 1.2 mg/kg.[3]
Time to Maximum Blockade < 3 minutesFor an initial dose of 0.6 mg/kg.[9]
Clinical Duration 31 minutes (median)For a 0.6 mg/kg dose under opioid/nitrous oxide/oxygen anesthesia.[9]
12 - 24 minutesFor maintenance doses of 0.1 - 0.2 mg/kg.[10]
Half-life 1.4 - 2.4 hours[3]

Experimental Protocols

This section provides a detailed methodology for the administration of this compound in a rodent surgical setting.

Materials
  • This compound bromide solution (e.g., 10 mg/mL)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Sterile saline or other appropriate vehicle for dilution

  • Syringes and needles for administration

  • Intravenous (IV) catheter

  • Mechanical ventilator suitable for rodents

  • Heating pad to maintain body temperature

  • Surgical monitoring equipment (ECG, pulse oximeter, thermometer)[11]

  • Neuromuscular transmission monitor (optional, for precise monitoring)

  • Reversal agent (e.g., Sugammadex)

Experimental Workflow Diagram

cluster_Prep Pre-Procedure cluster_Procedure Procedure cluster_Post Post-Procedure AnimalPrep 1. Animal Preparation (Weighing, Anesthesia Induction) Catheter 2. IV Catheter Placement (e.g., tail vein) AnimalPrep->Catheter Ventilator 3. Intubation & Connection to Mechanical Ventilator Catheter->Ventilator RocAdmin 4. This compound Administration (Bolus +/- Infusion) Ventilator->RocAdmin Monitoring 5. Physiological Monitoring (HR, SpO2, Temp, NMB) RocAdmin->Monitoring Surgery 6. Surgical Intervention Monitoring->Surgery Surgery->Monitoring Continuous StopInfusion 7. Cease this compound & Anesthesia Surgery->StopInfusion Reversal 8. Administer Reversal Agent (e.g., Sugammadex) StopInfusion->Reversal Recovery 9. Monitor until Recovery (Spontaneous Respiration) Reversal->Recovery Extubation 10. Extubation & Post-Op Care Recovery->Extubation

Figure 2: Experimental workflow for this compound administration in rodent surgery.

Detailed Protocol Steps
  • Animal Preparation and Anesthesia:

    • Weigh the animal to accurately calculate the drug dosages.

    • Induce anesthesia using an appropriate protocol (e.g., inhalation with isoflurane or injectable anesthetics).

    • Confirm the depth of anesthesia using a toe-pinch reflex.[8]

    • Place the animal on a heating pad to maintain normothermia.

  • Catheterization and Ventilation:

    • Establish intravenous access, typically via the tail vein, for drug administration.

    • Intubate the animal and connect it to a mechanical ventilator. Set the ventilator parameters (tidal volume, respiratory rate) appropriate for the species and size of the rodent. Mechanical ventilation must be initiated immediately after this compound administration to prevent respiratory arrest. [8]

  • This compound Administration:

    • Bolus Injection: Administer an initial bolus of this compound intravenously. A starting dose of 1.0 mg/kg can be used.[7]

    • Continuous Infusion (for prolonged procedures): Following the initial bolus, a continuous IV infusion can be started to maintain neuromuscular blockade. An infusion rate of 7.5-10 mg/kg/hour has been used in rats.[8] The rate should be adjusted based on the depth of blockade and the specific experimental needs.

  • Monitoring:

    • Physiological Monitoring: Continuously monitor vital signs, including heart rate, oxygen saturation (SpO2), and body temperature, to ensure the animal's stability.[11]

    • Neuromuscular Blockade Monitoring: The depth of neuromuscular blockade can be assessed by observing the absence of a withdrawal reflex to a noxious stimulus (e.g., toe pinch). For more precise measurement, a peripheral nerve stimulator can be used to deliver a train-of-four (TOF) stimulation to a motor nerve (e.g., the sciatic nerve) and observe the corresponding muscle twitches.

  • Reversal of Neuromuscular Blockade:

    • At the end of the surgical procedure, discontinue the this compound infusion.

    • To expedite recovery, a reversal agent can be administered. Sugammadex is a selective binding agent for this compound.[12]

    • Administer sugammadex intravenously. A dose of 16 mg/kg has been shown to be effective in rats for reversing a 1 mg/kg dose of this compound.[7]

    • Continue mechanical ventilation until spontaneous and adequate respiratory effort returns.

  • Post-Procedure Recovery:

    • Once the animal demonstrates sustained spontaneous breathing, it can be weaned from the ventilator and extubated.

    • Provide post-operative care, including analgesia, fluid support, and continued thermal support, as per institutional guidelines.

    • Monitor the animal closely during the recovery period for any signs of respiratory distress or residual muscle weakness.[11]

Conclusion

The use of this compound in rodent surgery requires a thorough understanding of its mechanism, careful dose calculation, and diligent monitoring of the animal's physiological status. This protocol provides a framework for the safe and effective administration of this compound to achieve the necessary muscle relaxation for surgical procedures while ensuring the well-being of the animal. Adherence to a structured workflow, from preparation to recovery, is essential for reproducible and successful experimental outcomes.

References

Application Notes and Protocols for Determining Rocuronium Dose-Response Curves In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocuronium is a non-depolarizing neuromuscular blocking agent widely used in clinical practice to induce muscle relaxation. It acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.[1] Understanding the dose-response relationship of this compound is crucial for determining its potency and efficacy. In vitro methodologies provide a controlled environment to characterize the pharmacological profile of neuromuscular blocking agents, minimizing the biological variability inherent in in vivo studies.

These application notes provide a detailed protocol for establishing a this compound dose-response curve using an isolated mammalian nerve-muscle preparation, a foundational technique in neuromuscular pharmacology. The data and protocols described are essential for preclinical drug development, mechanistic studies, and comparative analyses of neuromuscular blocking agents.

Principle of the Assay

The in vitro dose-response assay for this compound is based on the principles of classical pharmacology. An isolated nerve-muscle preparation, most commonly the rat phrenic nerve-hemidiaphragm, is maintained in a temperature-controlled organ bath containing a physiological salt solution. The nerve is stimulated electrically at a constant frequency, and the resulting isometric contractions (twitch tension) of the muscle are recorded.

This compound is added to the bath in a cumulative manner, leading to a concentration-dependent inhibition of the muscle twitches. By plotting the logarithm of the this compound concentration against the percentage of twitch tension inhibition, a sigmoidal dose-response curve is generated. From this curve, key parameters such as the IC50 (half-maximal inhibitory concentration) can be determined to quantify the potency of this compound.

Key Signaling Pathway: Neuromuscular Junction

This compound exerts its effect at the neuromuscular junction by competitively inhibiting the binding of acetylcholine (ACh) to the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic muscle membrane. This prevents depolarization of the muscle fiber and subsequent contraction.

G cluster_0 Presynaptic Motor Neuron Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Membrane AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel Opens Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Vesicle Synaptic Vesicle (contains ACh) Ca_ion->Vesicle Triggers fusion ACh_release ACh Release Vesicle->ACh_release ACh ACh ACh_release->ACh nAChR nAChR ACh->nAChR Binds Roc This compound Roc->nAChR Competitively Binds (Inhibition) Depolarization Depolarization (End Plate Potential) nAChR->Depolarization Opens ion channel Contraction Muscle Contraction Depolarization->Contraction Initiates

Figure 1. This compound's Mechanism of Action at the Neuromuscular Junction.

Experimental Protocol: Isolated Rat Phrenic Nerve-Hemidiaphragm Preparation

This protocol details the steps for dissecting and mounting a rat phrenic nerve-hemidiaphragm preparation to record neuromuscular transmission and evaluate the effects of this compound.

Materials and Reagents
  • Animals: Male Sprague-Dawley rats (200-250 g)

  • Physiological Salt Solution: Krebs solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, and 11 Glucose)

  • Gases: Carbogen (95% O₂ / 5% CO₂)

  • Drug Stock: this compound bromide stock solution (e.g., 1 mg/mL in distilled water)

  • Dissection Tools: Fine scissors, forceps, dissecting microscope

  • Experimental Setup:

    • Organ bath (20-50 mL capacity) with temperature control (37°C)

    • Force-displacement transducer

    • Nerve stimulating electrodes (platinum)

    • Electrical stimulator (square wave pulses)

    • Data acquisition system and amplifier

Experimental Workflow

G A 1. Tissue Dissection (Rat Phrenic Nerve-Hemidiaphragm) B 2. Tissue Mounting (Organ Bath with Krebs Solution, 37°C, 95% O₂/5% CO₂) A->B C 3. Equilibration (Apply 1g resting tension, equilibrate for 30-60 min) B->C D 4. Stimulation & Baseline Recording (Supramaximal nerve stimulation, 0.1 Hz, record stable twitch tension) C->D E 5. Cumulative Dosing (Add increasing concentrations of this compound at set intervals) D->E F 6. Data Acquisition (Record % inhibition of twitch tension at each concentration) E->F H 8. Washout (Confirm reversibility of blockade) E->H G 7. Data Analysis (Plot Log[this compound] vs. % Inhibition, calculate IC50) F->G

Figure 2. Experimental Workflow for In Vitro Dose-Response Analysis.

Detailed Procedure
  • Preparation of Krebs Solution: Prepare fresh Krebs solution and continuously bubble with carbogen for at least 30 minutes before and throughout the experiment. Maintain the pH at approximately 7.4.

  • Dissection:

    • Humanely euthanize a rat according to institutional guidelines.

    • Quickly excise the diaphragm with the phrenic nerve attached. A section of the rib cage should be left attached to the diaphragm's origin to aid in mounting.

    • Immediately place the preparation in a petri dish filled with cold, carbogen-aerated Krebs solution.

    • Under a dissecting microscope, carefully free the phrenic nerve from surrounding connective tissue.

  • Mounting the Preparation:

    • Mount the hemidiaphragm preparation vertically in the organ bath filled with Krebs solution maintained at 37°C and bubbled with carbogen.[2]

    • Secure the rib cage portion to a fixed hook at the bottom of the bath.

    • Tie the central tendon to a force-displacement transducer using a silk thread.

    • Place the phrenic nerve over the stimulating electrodes.

  • Equilibration and Baseline Recording:

    • Apply an initial resting tension of approximately 1 gram to the muscle.

    • Allow the preparation to equilibrate for 30-60 minutes, with regular washing every 15 minutes.

    • Set the stimulator to deliver supramaximal single rectangular pulses (e.g., 0.05 ms duration) at a frequency of 0.1 Hz.[2] Supramaximal stimulation ensures that all nerve fibers are activated.

    • Once the twitch responses are stable for at least 10-20 minutes, record this as the baseline (100% response).

  • Cumulative Dose-Response Curve Generation:

    • Add this compound to the organ bath in increasing concentrations (e.g., from 0.01 to 40 µmol/L).[2]

    • Allow the effect of each concentration to stabilize (typically 5-10 minutes) before adding the next concentration.[2]

    • Record the steady-state twitch tension at each drug concentration.

    • Continue adding this compound until a maximal or near-maximal inhibition of the twitch response is achieved.

  • Washout: After achieving the maximal effect, wash the preparation repeatedly with fresh Krebs solution to confirm the reversibility of the neuromuscular blockade. The twitch tension should return to the baseline level.

Data Analysis
  • Express the twitch height at each this compound concentration as a percentage of the initial baseline twitch height.

  • Calculate the percentage of inhibition for each concentration: % Inhibition = 100 - (% Baseline Response).

  • Plot the logarithm of the molar concentration of this compound on the x-axis against the percentage of inhibition on the y-axis.

  • Fit the data to a sigmoidal dose-response equation (e.g., four-parameter logistic equation) using a suitable software package (e.g., GraphPad Prism).

  • From the curve, determine the IC50 (the concentration of this compound that causes 50% inhibition of the twitch response) and the Hill slope.

Data Presentation: this compound Potency

The potency of this compound can vary depending on the specific muscle tissue and experimental conditions. The IC50 is a key quantitative measure of this potency.

Preparation / Condition Parameter Value (µM) 95% Confidence Interval Source
Normal Rat Orbicularis OrisIC507.287.10–7.46[3]
Normal Rat GastrocnemiusIC506.176.00–6.35[3]

Note: The values presented are derived from specific studies and may vary based on experimental setup, animal species, and data analysis methods. The data from human in vivo studies below is provided for comparative context, showing relative muscle sensitivity.

Human Muscle (in vivo) Parameter Value (mg/kg) Standard Deviation Source
DiaphragmED500.26± 0.07[4]
DiaphragmED950.50± 0.20[4]
Adductor PollicisED500.14± 0.05[4]
Adductor PollicisED950.24± 0.04[4]

These tables demonstrate that different muscles exhibit varying sensitivities to this compound, with the diaphragm being more resistant than peripheral muscles like the adductor pollicis and gastrocnemius.[3][4]

Advanced In Vitro Models

While isolated nerve-muscle preparations are the gold standard, newer in vitro models are emerging for higher throughput screening and disease modeling.[3][5]

  • Micromachined platforms and co-cultures: These systems involve co-culturing motor neurons derived from stem cells with myotubes to form functional neuromuscular junctions in vitro.[5]

  • Neuromuscular Organoids: Three-dimensional, self-organizing structures containing spinal cord neurons and skeletal muscle cells that form functional neuromuscular junctions.[6]

These advanced models offer the potential to use human-derived cells, providing a more direct translation to clinical applications in drug discovery and toxicology.[7]

References

Application Notes and Protocols for the Use of Rocuronium in Isolated Nerve-Muscle Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocuronium bromide is a non-depolarizing neuromuscular blocking agent widely utilized in clinical settings to induce muscle relaxation. Its mechanism of action involves the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. By binding to these receptors, this compound prevents acetylcholine from initiating the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction. Isolated nerve-muscle preparations are invaluable ex vivo models for studying the pharmacodynamics of neuromuscular blocking agents like this compound, allowing for precise control of experimental conditions and detailed analysis of drug effects.

This document provides detailed application notes and protocols for the use of this compound in two common isolated nerve-muscle preparations: the rat phrenic nerve-hemidiaphragm and the rat sciatic nerve-gastrocnemius/soleus muscle.

Mechanism of Action at the Neuromuscular Junction

The normal process of neuromuscular transmission begins with the arrival of an action potential at the motor nerve terminal. This triggers the influx of calcium ions and the subsequent release of acetylcholine (ACh) into the synaptic cleft. ACh then binds to nAChRs on the postsynaptic membrane of the muscle fiber, leading to the opening of ion channels, depolarization of the end-plate, and ultimately, muscle contraction.

This compound, as a competitive antagonist, binds to the same nAChRs as ACh but does not activate the channel. This competitive inhibition reduces the number of available receptors for ACh, thereby diminishing the end-plate potential. When a sufficient number of receptors are blocked by this compound, the end-plate potential fails to reach the threshold required for generating a muscle action potential, resulting in muscle paralysis.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Nerve Impulse Nerve Impulse Ca_Channel Voltage-gated Ca²⁺ Channel Nerve Impulse->Ca_Channel 1. Action Potential Arrives ACh_Vesicle ACh Vesicle Ca_Channel->ACh_Vesicle 2. Ca²⁺ Influx ACh_Release ACh Release ACh_Vesicle->ACh_Release 3. Vesicle Fusion ACh ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR 4. ACh binds to nAChR This compound This compound This compound->nAChR Competitive Antagonism Depolarization End-Plate Depolarization nAChR->Depolarization 5. Ion Channel Opens Contraction Muscle Contraction Depolarization->Contraction 6. Action Potential Generation

Figure 1: Signaling pathway of this compound at the neuromuscular junction.

Quantitative Data of this compound's Effects

The potency of this compound can be quantified by determining its effective concentration (EC) or inhibitory concentration (IC) values, which represent the concentration of the drug required to produce a 50%, 90%, or 95% reduction in muscle twitch tension. These values can vary depending on the specific nerve-muscle preparation and experimental conditions.

PreparationParameterValueReference
Rat Phrenic Nerve-HemidiaphragmEC50Varies with temperature and presence of other drugs
Rat Phrenic Nerve-HemidiaphragmEC90Varies with temperature and presence of other drugs
Rat Phrenic Nerve-HemidiaphragmEC95Varies with temperature and presence of other drugs
Rat Orbicularis OrisIC507.28 µM (95% CI: 7.10-7.46)
Rat GastrocnemiusIC506.17 µM (95% CI: 6.00-6.35)
ParameterValue (in humans)Reference
ED50 (males)178.4 ± 53.7 µg/kg
ED90 (males)358.7 ± 101.3 µg/kg
ED95 (males)386.2 ± 113.4 µg/kg
ED50 (females)128.8 ± 42.5 µg/kg
ED90 (females)252.8 ± 51.7 µg/kg
ED95 (females)274.4 ± 59.4 µg/kg
Onset of Action45-60 seconds
Duration of Action20-35 minutes

Experimental Protocols

Protocol 1: Rat Phrenic Nerve-Hemidiaphragm Preparation

This preparation is a classic and robust model for studying neuromuscular transmission.

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs solution (in mM: 133 NaCl, 4.9 KCl, 1.8 CaCl₂, 11.9 NaHCO₃, 0.7 NaH₂PO₄, 11 Glucose)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Dissection tools (scissors, forceps)

  • Organ bath (20 ml)

  • Force-displacement transducer

  • Stimulating electrodes

  • Data acquisition system

Procedure:

  • Animal Euthanasia and Dissection:

    • Euthanize the rat via an approved method (e.g., CO₂ asphyxiation followed by decapitation).

    • Open the thoracic cavity to expose the diaphragm and phrenic nerve.

    • Carefully dissect out one hemidiaphragm with the phrenic nerve attached.

  • Mounting the Preparation:

    • Suspend the hemidiaphragm in the organ bath containing Krebs solution, continuously bubbled with carbogen gas and maintained at 37°C.

    • Attach the central tendon of the diaphragm to a fixed point and the muscular part to a force-displacement transducer.

    • Position the phrenic nerve on the stimulating electrodes.

  • Stimulation and Recording:

    • Apply a supramaximal stimulus (e.g., 5V, 0.1 msec pulse width) to the phrenic nerve at a frequency of 0.1 Hz.

    • Record the isometric twitch contractions using the data acquisition system.

    • Allow the preparation to equilibrate for at least 30 minutes until a stable baseline twitch response is achieved.

  • Application of this compound:

    • Prepare stock solutions of this compound in distilled water.

    • Add cumulative concentrations of this compound to the organ bath to construct a dose-response curve.

    • Allow each concentration to equilibrate until a steady-state block is achieved before adding the next concentration.

  • Data Analysis:

    • Measure the percentage of twitch tension inhibition for each this compound concentration.

    • Plot the log concentration of this compound against the percentage of inhibition to generate a dose-response curve.

    • Calculate the EC50, EC90, and EC95 values from the dose-response curve.

Protocol 2: Rat Sciatic Nerve-Gastrocnemius/Soleus Muscle Preparation

This in-situ preparation allows for the study of neuromuscular blockade in a limb muscle.

Materials:

  • Male Wistar rats (200-250 g)

  • Anesthetic (e.g., thiopentone, 50 mg/kg, intraperitoneally)

  • Dissection board and pins

  • Stimulating hook electrodes

  • Force transducer

  • Data acquisition system

  • Mammalian Ringer's solution

Procedure:

  • Animal Anesthesia and Preparation:

    • Anesthetize the rat and place it on the dissection board, securing the limbs.

    • Make an incision in the skin of the hindlimb to expose the sciatic nerve and the gastrocnemius and soleus muscles.

  • Isolation of Nerve and Muscle:

    • Carefully isolate the sciatic nerve from the surrounding connective tissue.

    • Isolate the tendon of the gastrocnemius or soleus muscle and attach a thread to it.

  • Mounting and Stimulation:

    • Place the isolated sciatic nerve on the stimulating hook electrodes.

    • Connect the thread from the muscle tendon to a force transducer.

    • Keep the preparation moist with Mammalian Ringer's solution.

    • Deliver square wave pulses (e.g., 1 ms duration) of increasing intensity to the sciatic nerve to determine the threshold and supramaximal stimulus.

  • Recording and this compound Administration:

    • Record the simple muscle twitch in response to a supramaximal stimulus.

    • Administer this compound intravenously via a cannulated vein.

    • Record the decrease in twitch height over time to determine the onset and duration of action.

    • Alternatively, for dose-response studies, administer incremental doses of this compound.

  • Data Analysis:

    • Measure the percentage of twitch depression at different this compound doses.

    • Determine the time to maximum block and the duration of the block.

    • If applicable, construct a dose-response curve and calculate ED50 and ED95 values.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for studying this compound in an isolated nerve-muscle preparation.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Prep Animal Anesthesia / Euthanasia Dissection Dissection of Nerve-Muscle Tissue Animal_Prep->Dissection Mounting Mounting in Organ Bath / In-situ Dissection->Mounting Equilibration Equilibration & Baseline Recording Mounting->Equilibration Drug_Admin This compound Administration Equilibration->Drug_Admin Data_Acquisition Data Acquisition (Twitch Tension) Drug_Admin->Data_Acquisition Dose_Response Dose-Response Curve Generation Data_Acquisition->Dose_Response Time_Course Time-Course Analysis (Onset, Duration) Data_Acquisition->Time_Course Parameter_Calc Calculation of EC50 / ED50 / IC50 Dose_Response->Parameter_Calc

Figure 2: General experimental workflow for in vitro this compound studies.

Conclusion

The use of isolated nerve-muscle preparations provides a powerful and reliable method for characterizing the neuromuscular blocking effects of this compound. The protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals. By following these detailed methodologies, investigators can obtain high-quality, reproducible data to further understand the pharmacology of this compound and to evaluate novel neuromuscular blocking agents.

Application Notes and Protocols for Measuring Rocuronium-Induced Neuromuscular Block

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rocuronium is an intermediate-acting, non-depolarizing neuromuscular blocking agent (NMBA) widely used in clinical anesthesia to facilitate endotracheal intubation and optimize surgical conditions.[1] The significant variability in patient response to this compound necessitates precise monitoring of the depth of neuromuscular blockade (NMB).[2] Quantitative neuromuscular monitoring is essential for guiding the dosing of NMBAs and their reversal agents, ensuring patient safety by minimizing the risk of postoperative residual curarization (PORC), a condition associated with numerous complications including airway obstruction, pneumonia, and atelectasis.[3][4] These application notes provide detailed protocols for the quantitative measurement of this compound-induced NMB using common techniques.

Mechanism of Action: this compound

This compound acts as a competitive antagonist to acetylcholine (ACh) at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction. By blocking these receptors, it prevents depolarization of the muscle fiber membrane, leading to muscle relaxation and paralysis. This non-depolarizing block is characterized by a "fade" in muscle response to repetitive nerve stimulation.[5]

cluster_NMJ Neuromuscular Junction cluster_Receptor Postsynaptic Receptor Action Nerve Motor Nerve Terminal Vesicle ACh Vesicles Nerve->Vesicle Nerve Impulse Synapse Synaptic Cleft Vesicle->Synapse Releases ACh Muscle Muscle End Plate Receptor Nicotinic ACh Receptor Receptor->Muscle Causes Depolarization (Contraction) ACh Acetylcholine (ACh) ACh->Receptor Binds & Activates Roc This compound Roc->Receptor Competitively Blocks

Caption: this compound's competitive antagonism at the neuromuscular junction.

Quantitative Monitoring Technologies

Quantitative monitors are necessary to accurately assess NMB, as clinical tests and qualitative assessments (visual or tactile evaluation) are unreliable for detecting residual paralysis, especially when the train-of-four ratio (TOFR) is between 0.4 and 0.9.[6][7] The gold standard for research is Mechanomyography (MMG), which directly measures the isometric force of muscle contraction, but its cumbersome nature limits its clinical use.[8][9] The most common clinically applied quantitative techniques are Acceleromyography, Electromyography, and Kinemyography.

Acceleromyography (AMG)
  • Principle: Based on Newton's second law of motion (Force = mass × acceleration). A lightweight piezoelectric transducer is attached to the thumb. When the adductor pollicis muscle contracts following ulnar nerve stimulation, the thumb's movement generates an acceleration, which is proportional to the contractile force.[6][8][10]

  • Advantages: Widely available, cost-effective, and extensively investigated in clinical studies.[8]

  • Disadvantages: Requires the thumb to move freely, which can be a limitation if the patient's arms are tucked.[11] The baseline TOF ratio can be greater than 1.0, potentially overestimating recovery unless the value is normalized to a pre-paralysis baseline.[12][13]

Electromyography (EMG)
  • Principle: Measures the electrical activity of the muscle by recording the compound muscle action potential (CMAP) in response to nerve stimulation. The CMAP is directly proportional to the number of muscle fibers activated.[12][14]

  • Advantages: Does not require muscle movement, allowing for monitoring when arms are tucked. It is considered a gold standard for clinical measurement due to its high correlation with MMG and is less affected by changes in muscle contractility or the need for preload.[11][15]

  • Disadvantages: Can be susceptible to electrical interference from other devices in the operating room.[3]

Kinemyography (KMG)
  • Principle: Uses a piezoelectric sensor placed between the thumb and index finger. As the thumb adducts, it bends the sensor, which generates a voltage proportional to the degree of movement.[9][14]

  • Advantages: Small and easy to set up.[16]

  • Disadvantages: Like AMG, it requires free movement of the thumb.[17]

Data Summary: Comparison of Monitoring Techniques
Technique Principle of Measurement Key Advantages Key Disadvantages
Acceleromyography (AMG) Measures acceleration of the thumb (Force = m × a).[6][8]Most widely used, cost-effective, extensive clinical data.[8]Requires free thumb movement, potential for TOF ratio overestimation without normalization.[11][12]
Electromyography (EMG) Measures compound muscle action potential (CMAP).[12][14]No movement required, high correlation with MMG, not affected by preload.[11][15]Susceptible to electrical artifacts.[3]
Kinemyography (KMG) Measures thumb displacement via a bending piezoelectric sensor.[9][14]Simple setup, compact design.[16]Requires free thumb movement.[17]

Stimulation Patterns: The Train-of-Four (TOF)

The most common method for assessing NMB is the Train-of-Four (TOF) stimulation pattern. It consists of four supramaximal electrical stimuli delivered to a peripheral nerve at a frequency of 2 Hz.[5][18]

  • TOF Count (TOFC): A simple count of the number of muscle twitches observed. A TOFC of 0 indicates a deep block, while a count of 4 suggests recovery is beginning.[7]

  • TOF Ratio (TOFR): The ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1). In an unparalyzed state, the TOFR is approximately 1.0. During recovery from a non-depolarizing block, T4 is weaker than T1, resulting in a TOFR < 1.0. This "fade" is the hallmark of this type of block.[5][7]

Data Summary: Interpretation of TOF Response
Depth of Block TOF Count TOF Ratio (Quantitative) Clinical State & Interpretation
Deep/Profound 0Not ApplicableIntense block. Post-Tetanic Count (PTC) may be used for assessment.[19]
Moderate 1 to 3Not ApplicableSurgical relaxation is usually adequate.[19]
Shallow 4< 0.4Minimal block. Fade may be detectable by tactile evaluation.[7][19]
Minimal/Recovery 40.4 - 0.9Residual weakness is present. Patient is at risk for complications.[14]
Adequate Recovery 4≥ 0.9Considered safe for extubation; risk of residual paralysis is minimized.[4][7]

Experimental Protocols

Protocol 1: General Setup for Quantitative Neuromuscular Monitoring

This protocol outlines the fundamental steps for setting up any quantitative NMT monitor at the adductor pollicis muscle.

  • Patient Preparation: Ensure the patient is adequately sedated or anesthetized. Position the arm to allow unrestricted access to the wrist and free movement of the thumb (for AMG/KMG). Keep the arm warm to ensure stable neuromuscular transmission.

  • Electrode Placement:

    • Clean the skin over the path of the ulnar nerve at the wrist.

    • Place two stimulating electrodes (negative electrode distal) along the ulnar nerve's path on the volar aspect of the wrist.

  • Sensor Placement:

    • For AMG: Securely attach the accelerometer to the distal phalanx of the thumb.

    • For EMG: Place the recording electrodes over the adductor pollicis muscle belly and a reference electrode on the hand.

    • For KMG: Place the piezoelectric sensor strip between the thumb and index finger.

  • Determine Supramaximal Stimulation:

    • Begin with a low current (e.g., 10 mA) and deliver single twitch stimuli every second.

    • Gradually increase the current until the evoked muscle response reaches a plateau and does not increase with further increases in current.

    • Set the stimulus current to a supramaximal level, typically 10-20% above the current that elicits the maximal response, to ensure all nerve fibers are depolarized.

  • Baseline Measurement: Before administering this compound, record a stable baseline TOF response. For AMG, it is crucial to record this baseline TOF ratio for later normalization.[13]

cluster_prep Preparation cluster_cal Calibration cluster_run Execution p1 Patient Positioning & Sedation p2 Place Stimulating Electrodes (Ulnar Nerve) p1->p2 p3 Place Recording Sensor (Adductor Pollicis) p2->p3 c1 Deliver Single Twitch Stimuli p3->c1 c2 Increase Current Incrementally c1->c2 c3 Identify Maximal Response Plateau c2->c3 c4 Set Supramaximal Current (~110% of Maximal) c3->c4 r1 Record Stable Baseline (TOF Ratio pre-drug) c4->r1 r2 Administer this compound r1->r2 r3 Monitor Onset, Depth, & Recovery r2->r3

Caption: Experimental workflow for quantitative neuromuscular monitoring.
Protocol 2: Assessing Onset and Depth of this compound Block

  • Setup: Complete all steps in Protocol 1.

  • Administration: Administer the desired dose of this compound (e.g., 0.6 mg/kg for intubation).[1]

  • Monitoring Onset:

    • Immediately after administration, begin TOF stimulation every 10-20 seconds.

    • Record the time from administration to the disappearance of the first twitch (T1) of the TOF. This marks the onset of a deep block.

    • The disappearance of all four twitches (TOFC = 0) indicates conditions suitable for tracheal intubation.[20]

  • Monitoring Depth:

    • During the surgical procedure, continue monitoring to titrate maintenance doses of this compound.

    • If TOFC is 0, Post-Tetanic Count (PTC) can be used to assess the depth of a very profound block. A PTC involves a 5-second tetanic stimulus followed by single twitches. The number of post-tetanic twitches correlates inversely with the block's depth.[7]

    • Administer maintenance doses (e.g., 0.1-0.2 mg/kg this compound) when the TOF count returns to 1 or 2, depending on surgical requirements.[1]

Protocol 3: Monitoring Recovery from this compound Block
  • Continuous Monitoring: As the procedure concludes, continue TOF stimulation (e.g., every 1-2 minutes) to monitor the return of neuromuscular function.

  • Track Recovery Milestones:

    • Record the time to the reappearance of T1, T2, T3, and T4.

    • Once TOFC is 4, the monitor will begin displaying the TOF ratio.

  • Assess for Reversal:

    • Antagonism of the block with agents like neostigmine or sugammadex should be guided by the quantitative data.[4]

    • For neostigmine, reversal should ideally not be attempted until a TOF count of 4 is present.

    • For sugammadex, the dose is dependent on the depth of the block (e.g., 2 mg/kg for a TOF count of 2 or more; 4 mg/kg for a deeper block with a PTC of 1-2).[4]

  • Confirm Adequate Recovery: Continue monitoring until a TOF ratio of ≥ 0.9 is sustained. This value is the accepted threshold for adequate recovery, indicating a minimized risk of residual paralysis before tracheal extubation.[7][20]

Stim1 Stimulus 1 (T1) Resp1 Response 1 (100%) Stim1->Resp1 Evokes Stim2 Stimulus 2 (T2) Resp2 Response 2 (~75%) Stim2->Resp2 Evokes Stim3 Stimulus 3 (T3) Resp3 Response 3 (~50%) Stim3->Resp3 Evokes Stim4 Stimulus 4 (T4) Resp4 Response 4 (<40%) Stim4->Resp4 Evokes Fade FADE (T4/T1 < 0.9) Resp4->Fade Ratio Calculation

Caption: Logical relationship of TOF stimuli and characteristic fade response.
Data Summary: this compound Pharmacodynamics

The following are approximate pharmacodynamic values when using a 0.6 mg/kg dose of this compound. These can vary significantly based on patient factors and anesthetic agents used.

Parameter Typical Value Description
Onset Time 1 - 2 minutesTime from administration to maximal block (TOFC=0).[1]
Clinical Duration (Dur25) 20 - 35 minutesTime from administration until twitch height recovers to 25% of baseline.[1]
Time to TOF Ratio 0.9 ~60-90 minutes (unreversed)Time to reach the threshold for adequate recovery.
Reversal Time (Sugammadex 2mg/kg) ~2-3 minutesTime to TOF ratio >0.9 from a moderate block (TOFC=2).[19]
Reversal Time (Neostigmine) ~23 minutes (range 8-57)Time to TOF ratio >0.9 from a moderate block.[19]

References

Application Notes and Protocols for Immunohistochemical Analysis of Tissues Exposed to Rocuronium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocuronium is a non-depolarizing neuromuscular blocking agent widely used in clinical practice to induce muscle relaxation. Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction (NMJ).[1][2] The study of tissues exposed to this compound using immunohistochemistry (IHC) is crucial for understanding its effects on the structural and functional integrity of the NMJ, as well as potential off-target effects on various tissues. These application notes provide a comprehensive guide for the preparation of tissues treated with this compound for IHC analysis, along with detailed protocols and data presentation formats.

While this compound is not a reagent used in the standard preparation of tissues for immunohistochemistry, this document outlines the necessary steps for treating subjects with this compound in vivo or tissue preparations ex vivo prior to fixation and IHC analysis. This allows for the investigation of this compound's impact on protein expression and localization.

Application Notes

Scientific Background

This compound acts by blocking the binding of acetylcholine to nAChRs on the postsynaptic membrane of the NMJ, thereby preventing muscle depolarization and contraction.[1] IHC studies on this compound-treated tissues can elucidate changes in the expression and clustering of nAChR subunits, alterations in presynaptic vesicle proteins, and the overall morphology of the motor endplate.[3][4] Furthermore, some studies have reported histopathological changes in tissues such as the diaphragm and kidneys following this compound administration, suggesting that IHC could be a valuable tool to investigate these effects at a cellular level.[5][6]

Experimental Design Considerations

When planning an IHC study involving this compound, several factors should be considered:

  • In Vivo vs. Ex Vivo Treatment: In vivo studies involve administering this compound to a live animal model, which provides a systemic physiological context. Ex vivo studies, such as on isolated nerve-muscle preparations, allow for more controlled drug application but lack systemic effects.

  • Dosage and Timing: The dose of this compound and the time between administration and tissue collection are critical parameters that will influence the observed effects. Dosages should be determined based on the animal model and the specific research question.

  • Tissue Selection: The primary tissue of interest is typically skeletal muscle, particularly the diaphragm, due to its high density of NMJs and its role in respiration.[7][8] Other tissues, like the kidney, may be relevant for toxicological studies.[5][9]

  • Choice of Antibodies: The selection of primary antibodies is paramount. For NMJ studies, antibodies targeting presynaptic markers (e.g., synaptophysin, neurofilament) and postsynaptic markers (e.g., nAChR subunits, α-bungarotoxin for labeling AChRs) are essential.[3][10]

  • Fixation Method: The choice between formalin-fixed paraffin-embedded (FFPE) and frozen tissue sections will depend on the target antigen and the specific antibody requirements. FFPE preservation is excellent for morphology, while frozen sections are often preferred for preserving antigenicity of certain proteins.

Data Presentation

Quantitative data from IHC experiments on this compound-treated tissues should be summarized for clarity and comparative analysis.

Table 1: Recommended Primary Antibodies for NMJ Analysis

Target ProteinLocationSpecies ReactivitySupplier (Example)Recommended Dilution
SynaptophysinPresynaptic VesiclesHuman, Mouse, RatSanta Cruz Biotechnology1:100
Neurofilament (SMI-31)Axons, Motor Nerve TerminalsMouseSternberger Monoclonal1:400
Acetylcholine Receptor α1Postsynaptic MembraneHuman, Mouse, RatNovus Biologicals1:200
α-Bungarotoxin (conjugated)Postsynaptic AChRsN/AMolecular ProbesVaries

Table 2: Example In Vivo this compound Treatment Parameters for a Rat Model

ParameterValueRationale
Animal ModelSprague-Dawley RatCommonly used in neuromuscular research.
This compound Dose0.6 mg/kg - 1.0 mg/kg, IVClinically relevant intubating dose.[7]
VehiclePhysiological SalineStandard vehicle for intravenous injection.
Time to Tissue Collection30 min - 72 hoursTo assess acute and potential longer-term effects.[5][6]
AnesthesiaThiopental, FentanylTo maintain anesthesia during the procedure.[7]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound and Tissue Collection

  • Anesthetize the animal according to approved institutional protocols.

  • Administer the desired dose of this compound intravenously.

  • Monitor the animal for the desired duration of neuromuscular blockade.

  • At the designated time point, euthanize the animal via a humane method.

  • Immediately dissect the target tissues (e.g., diaphragm, gastrocnemius muscle, kidney).

  • Proceed with either Protocol 2 for FFPE preparation or Protocol 3 for frozen tissue preparation.

Protocol 2: Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Preparation

  • Fixation: Immerse the dissected tissue in 4% paraformaldehyde for 1 hour.[10]

  • Cryoprotection: Wash the tissue in 0.1 M phosphate-buffered saline (PBS) and incubate overnight at 4°C in PBS containing 20% sucrose.[10]

  • Dehydration: Dehydrate the tissue through a graded series of ethanol concentrations.

  • Clearing: Clear the tissue in xylene.

  • Infiltration and Embedding: Infiltrate the tissue with molten paraffin wax and embed to form a block.

  • Sectioning: Cut 5-8 µm thick sections using a microtome and mount on positively charged slides.

Protocol 3: Frozen Tissue Preparation

  • Freezing: Snap-freeze the fresh tissue in isopentane cooled by liquid nitrogen.

  • Storage: Store the frozen tissue blocks at -80°C until sectioning.

  • Sectioning: Cut 10-15 µm thick sections using a cryostat and mount on slides.

  • Fixation (Post-sectioning): Fix the sections with cold acetone or methanol for 10 minutes.

Protocol 4: Immunohistochemical Staining of NMJ Components

  • Deparaffinization and Rehydration (for FFPE sections): Immerse slides in xylene followed by a graded series of ethanol to rehydrate the tissue.

  • Antigen Retrieval (for FFPE sections): Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) for optimal antigen exposure.

  • Permeabilization (for both FFPE and frozen sections): Incubate sections in PBS containing 0.1-0.5% Triton X-100 for 10-15 minutes to permeabilize cell membranes.

  • Blocking: Block non-specific antibody binding by incubating sections in a blocking buffer (e.g., PBS with 5% normal goat serum and 1% BSA) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides three times with PBS.

  • Secondary Antibody Incubation: Incubate sections with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse) for 1-2 hours at room temperature, protected from light. If using a biotin-based detection system, incubate with the biotinylated secondary antibody followed by streptavidin-HRP.

  • Post-synaptic Receptor Labeling (if required): For labeling acetylcholine receptors, incubate with fluorescently conjugated α-bungarotoxin (e.g., Rhodamine-conjugated α-bungarotoxin) for 1 hour at room temperature.[10]

  • Washing: Wash the slides three times with PBS.

  • Counterstaining (Optional): Counterstain nuclei with DAPI.

  • Mounting: Mount a coverslip over the tissue section using an appropriate mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

Visualizations

Experimental_Workflow cluster_treatment In Vivo / Ex Vivo Treatment cluster_tissue_prep Tissue Preparation cluster_ihc Immunohistochemistry cluster_analysis Data Analysis treatment This compound Administration collection Tissue Collection treatment->collection fixation Fixation (e.g., 4% PFA) collection->fixation embedding Embedding (Paraffin or OCT) fixation->embedding sectioning Sectioning embedding->sectioning staining Antibody Staining sectioning->staining imaging Microscopy & Imaging staining->imaging analysis Image & Quantitative Analysis imaging->analysis

Caption: Experimental workflow for IHC analysis of this compound-treated tissues.

NMJ_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane AP Action Potential ACh_vesicle Acetylcholine Vesicles AP->ACh_vesicle triggers ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to This compound This compound This compound->nAChR blocks Depolarization Muscle Depolarization nAChR->Depolarization activates Contraction Muscle Contraction Depolarization->Contraction

Caption: this compound's mechanism of action at the neuromuscular junction.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Rocuronium Resistance in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected resistance to rocuronium during preclinical animal studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We administered a standard dose of this compound to our animal model, but did not achieve the expected level of neuromuscular blockade. What could be the cause?

A1: Several factors can contribute to an apparent resistance to this compound. Consider the following possibilities:

  • Incorrect Dosage or Administration: Verify your calculations for the dose based on the animal's weight. Ensure the full dose was administered intravenously, as subcutaneous or intramuscular injection will result in poor absorption and efficacy.[1]

  • Animal Strain and Species Variability: Different species and even strains of animals can have varying sensitivities to neuromuscular blocking agents.[2] Pigs, for instance, are known to be less sensitive to this compound than humans, cats, or rabbits.[2] It is crucial to consult literature for species-specific dosing recommendations.

  • Concomitant Medications: Certain drugs can interfere with the action of this compound.

    • Anticonvulsants: Chronic administration of anticonvulsants like phenytoin and carbamazepine can induce resistance to this compound, requiring larger or more frequent doses.[3][4]

    • Anesthetics: Inhalational anesthetics such as isoflurane and sevoflurane can potentiate the effects of this compound, meaning a lower dose may be required.[5][6][7] Conversely, some intravenous anesthetics at high concentrations might alter the response.

  • Pathophysiological State of the Animal:

    • Thermal Injury (Burns): Animals with significant thermal injuries often exhibit marked resistance to nondepolarizing muscle relaxants like this compound.[8][9] This is thought to be due to an upregulation of acetylcholine receptors.[10]

    • Immobilization or Denervation: Prolonged immobilization or nerve injury can lead to an increase in extrajunctional acetylcholine receptors, causing resistance.[10][11]

    • Hepatic or Renal Disease: While this compound is primarily cleared by the liver, severe hepatic or renal dysfunction can alter its pharmacokinetics and potentially affect its action.[12][13]

Q2: The duration of the neuromuscular blockade was significantly shorter than anticipated. What should we investigate?

A2: A shorter-than-expected duration of action is a common manifestation of this compound resistance. The underlying causes are similar to those for a lack of initial effect:

  • Increased Clearance: Pathological states like thermal injury can lead to a hyperdynamic state with increased hepatic blood flow, accelerating the clearance of this compound.[10]

  • Upregulation of Acetylcholine Receptors: An increased number of receptors, due to conditions like burns, denervation, or chronic anticonvulsant use, means that more binding sites are available, and the effect of a given dose diminishes more quickly as the drug is cleared.[10][11]

  • Drug Interactions: Chronic therapy with anticonvulsants is a well-documented cause of reduced duration of action for this compound.[4]

Q3: How can we confirm and quantify the level of neuromuscular blockade in our animal models?

A3: Visual assessment of muscle relaxation is unreliable. The gold standard for monitoring neuromuscular blockade in both clinical and research settings is the use of a peripheral nerve stimulator to perform a Train-of-Four (TOF) stimulation.[5][14][15]

  • TOF Ratio: This involves delivering four successive electrical stimuli to a peripheral nerve and measuring the ratio of the fourth muscle twitch response (T4) to the first (T1). A TOF ratio of 0 indicates a deep block, while a ratio approaching 1.0 suggests recovery.[15]

  • Twitch Depression: The degree of depression of the first twitch (T1) from its baseline height is also used to quantify the block.[6][16]

It is essential to establish a baseline response before administering this compound.[14] Consistent monitoring throughout the experiment is crucial for accurate data.[17][18][19]

Q4: We suspect this compound resistance. What is our next step?

A4: A systematic approach is necessary.

  • Review Your Protocol: Double-check all drug calculations, administration routes, and animal model details.

  • Assess for Confounding Factors: Consider any concurrent medications or underlying health conditions in the animals.

  • Implement Neuromuscular Monitoring: If not already in use, incorporate TOF monitoring to objectively measure the degree of blockade.

  • Perform a Dose-Response Study: To determine the effective dose (ED50 or ED95) in your specific animal model and conditions, a dose-response study is recommended. This will help you establish the correct dosage for future experiments.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound administration in various animal models. Note the significant variability between species and conditions.

Table 1: this compound Dose-Response Data in Various Animal Species

Animal SpeciesAnestheticED50 (µg/kg)ED95 (µg/kg)Reference
Human (Adult)Nitrous Oxide-Narcotic103271[20]
Human (Adult)N₂O-O₂-fentanyl-thiopene150.2 ± 42.1298.3 ± 107.4[16]
CatIsofluraneNot specified600 (0.6 mg/kg)[21]
DogGeneral AnesthesiaNot specified400 (0.4 mg/kg)[17]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound

SpeciesParameterValueReference
Human (Adult)Onset of Action (0.6 mg/kg)1-2 minutes[12][22]
Human (Adult)Clinical Duration (0.6 mg/kg)20-35 minutes[12]
CatOnset Time (0.6 mg/kg)46 ± 11 seconds[21]
CatDuration of Action (T1₂₅) (0.6 mg/kg)13.2 ± 2.7 minutes[21]
DogOnset Time (0.4 mg/kg)98 ± 52 seconds[17]
DogDuration of Blockade (0.4 mg/kg)32.3 ± 8.2 minutes[17]

Table 3: Impact of Concomitant Medications on this compound Duration of Action (Human Data)

ConditionDrugTime to 25% T1 Recovery (min)Time to TOF Ratio 0.7 (min)Reference
Control-38 ± 1558 ± 22[4]
Chronic Anticonvulsant TherapyCarbamazepine/Phenytoin25 ± 635 ± 9[4]

Experimental Protocols

Protocol 1: Establishing a this compound Dose-Response Curve

Objective: To determine the dose of this compound required to produce a 50% (ED50) and 95% (ED95) depression of the first twitch (T1) of the TOF response.

Materials:

  • Anesthetized and mechanically ventilated animal model.

  • Peripheral nerve stimulator and recording equipment (e.g., acceleromyograph).

  • This compound solution of known concentration.

  • Syringes and intravenous line.

Methodology:

  • Animal Preparation: Anesthetize the animal according to your approved institutional protocol. Ensure a stable plane of anesthesia is achieved before proceeding.[14][18] Initiate mechanical ventilation.[14][19]

  • Neuromuscular Monitoring Setup: Place stimulating electrodes along a peripheral nerve (e.g., the ulnar nerve in the forelimb or the peroneal nerve in the hindlimb). Attach a force transducer or accelerometer to the corresponding muscle or digit to measure the twitch response.[15]

  • Baseline Measurement: Deliver supramaximal TOF stimuli every 15 seconds and record the baseline twitch height (T1) for at least 5-10 minutes to ensure stability.[6]

  • Cumulative Dosing:

    • Administer a small initial bolus dose of this compound intravenously.

    • Allow the effect to stabilize (typically 2-3 minutes).

    • Record the percentage depression of T1 from baseline.

    • Administer subsequent, incremental doses of this compound, allowing the effect of each dose to plateau before administering the next.[16]

  • Data Analysis:

    • For each cumulative dose, calculate the percentage of T1 depression.

    • Plot the log of the cumulative this compound dose against the probit transformation of the percentage of T1 depression.

    • Perform a linear regression on the linear portion of the curve (typically between 20% and 80% effect).[23]

    • From the regression line, calculate the doses corresponding to 50% and 95% T1 depression to determine the ED50 and ED95, respectively.[16]

Protocol 2: Neuromuscular Blockade Monitoring using Train-of-Four (TOF)

Objective: To continuously monitor the depth of neuromuscular blockade during an experiment.

Materials:

  • Anesthetized and mechanically ventilated animal.

  • Peripheral nerve stimulator and recording/display unit.

Methodology:

  • Setup: Prepare the animal and monitoring equipment as described in Protocol 1.

  • Baseline: Establish a stable baseline TOF response prior to administering any neuromuscular blocking agent.[14]

  • Administration and Monitoring:

    • Administer this compound.

    • Begin delivering TOF stimuli at regular intervals (e.g., every 15-20 seconds during onset and recovery, and every 5-15 minutes during maintenance of a stable block).[14][16]

    • Record the number of twitches observed and/or the TOF ratio (T4/T1).[12]

  • Interpreting the Response:

    • 4 twitches: Minimal or no blockade.

    • 2-3 twitches: Adequate surgical relaxation for many procedures.

    • 0-1 twitch: Deep neuromuscular blockade.

    • TOF Ratio < 0.9: Residual neuromuscular blockade. Complete recovery is generally considered a TOF ratio ≥ 0.9.[14]

  • Documentation: Maintain a detailed record of all drug administrations and corresponding TOF responses throughout the procedure.[17][19]

Visualizations

Rocuronium_Resistance_Troubleshooting cluster_action Corrective Actions start Unexpected this compound Resistance Observed check_dose Step 1: Verify Dosage & Administration start->check_dose check_animal Step 2: Assess Animal Factors check_dose->check_animal Dose/Admin OK check_drugs Step 3: Review Concomitant Medications check_animal->check_drugs Animal Factors OK implement_monitoring Step 4: Implement Quantitative Neuromuscular Monitoring (TOF) check_drugs->implement_monitoring No Drug Interactions dose_response Step 5: Perform Dose-Response Study implement_monitoring->dose_response adjust_protocol Adjust Experimental Protocol dose_response->adjust_protocol

Caption: Troubleshooting workflow for this compound resistance.

AChR_Upregulation_Pathway cluster_stimulus Resistance Stimuli cluster_cellular Cellular Response cluster_outcome Outcome burn Thermal Injury pi3k Activation of PI3K/Akt Signaling Pathway burn->pi3k denervation Denervation/ Immobilization denervation->pi3k anticonvulsants Chronic Anticonvulsants anticonvulsants->pi3k gene_transcription Increased Transcription of nAChR Subunits pi3k->gene_transcription receptor_synthesis Increased Synthesis & Membrane Insertion of Nicotinic Acetylcholine Receptors (nAChRs) gene_transcription->receptor_synthesis resistance Increased number of extrajunctional nAChRs leads to this compound Resistance receptor_synthesis->resistance

Caption: Simplified signaling pathway for AChR upregulation.

Dose_Response_Workflow prep Anesthetize & Ventilate Animal Model setup_monitoring Setup Peripheral Nerve Stimulator & Recorder prep->setup_monitoring baseline Record Stable Baseline TOF Response (T1) setup_monitoring->baseline administer_dose Administer Cumulative Bolus Doses of this compound baseline->administer_dose record_response Record % T1 Depression After Each Dose administer_dose->record_response Allow effect to plateau analyze Plot Log(Dose) vs. Probit(Effect) & Perform Linear Regression administer_dose->analyze Max effect reached record_response->administer_dose Administer next dose calculate Calculate ED50 & ED95 analyze->calculate

Caption: Experimental workflow for a dose-response study.

References

Technical Support Center: Managing Adverse Hemodynamic Effects of Rocuronium in Lab Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the adverse hemodynamic effects of rocuronium in laboratory animals.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments involving this compound administration.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse hemodynamic effects of this compound in lab animals?

A1: The most frequently reported adverse hemodynamic effects are hypotension (a drop in blood pressure) and tachycardia (an increased heart rate).[1][2] In some cases, transient increases in arterial blood pressure have also been observed.[3][4]

Q2: What is the likely mechanism behind this compound-induced hypotension and tachycardia?

A2: Evidence from case studies suggests that these effects can be due to a histamine response elicited by this compound.[1][2] Histamine release can cause vasodilation, leading to hypotension, which may trigger a compensatory tachycardia.[1] However, it's important to note that this compound is generally considered to have a low potential for histamine release compared to other neuromuscular blocking agents like atracurium.[5][6][7]

Q3: Are certain animal species more susceptible to these adverse effects?

A3: While the available literature provides specific case reports in dogs[1][2][3], it is crucial to monitor all lab animals for potential hemodynamic changes. The response can be influenced by various factors including the specific anesthetic protocol used.[8]

Troubleshooting Guide

Problem 1: The animal experiences a sudden drop in blood pressure and an increase in heart rate within minutes of this compound administration.

  • Possible Cause: Histamine release secondary to this compound administration.[1]

  • Troubleshooting Steps:

    • Confirm the Symptoms: Continuously monitor mean arterial pressure (MAP) and heart rate (HR). A significant decrease in MAP accompanied by an increase in HR is indicative of this adverse effect.

    • Administer an Antihistamine: As demonstrated in a case study, intravenous administration of diphenhydramine (e.g., 0.8 mg/kg) can effectively mitigate these hemodynamic changes.[1][2]

    • Fluid Support: Administer intravenous fluids to help restore circulating volume and improve blood pressure.

    • Reduce Anesthetic Depth: If using inhalant anesthetics, consider reducing the concentration, as they can also contribute to hypotension.

    • Consider Alternative Neuromuscular Blockers: For future experiments, if the reaction is severe, consider using a neuromuscular blocking agent with a lower propensity for histamine release, such as vecuronium, which has shown no significant changes in plasma histamine concentrations.[5]

Problem 2: The animal shows transient hypertension after this compound injection.

  • Possible Cause: This is a less common reaction but has been reported in a small number of dogs.[3][4] The precise mechanism is not fully elucidated but may be related to a transient sympathetic response.

  • Troubleshooting Steps:

    • Monitor Closely: Observe if the hypertension is transient and resolves without intervention.

    • Ensure Adequate Anesthetic Depth: Pain or inadequate anesthesia can cause a hypertensive response. Ensure the animal is at an appropriate plane of anesthesia.

    • Rule out Other Causes: Consider other potential causes of hypertension, such as surgical stimulation.

Data Summary

The following tables summarize quantitative data from relevant studies on the hemodynamic effects of this compound and other neuromuscular blocking agents.

Table 1: Hemodynamic and Histamine Response to Neuromuscular Blocking Agents in Humans

Neuromuscular Blocking AgentDoseChange in Plasma Histamine Concentration (at 1 min)Associated Hemodynamic ChangesReference
This compound0.6 mg/kgNo significant changeNo significant changes in hemodynamic variables[5]
Vecuronium0.1 mg/kgNo significant changeNo significant changes in hemodynamic variables[5]
Mivacurium0.2 mg/kg370% increaseSignificant[5]
Atracurium0.6 mg/kg234% increaseSignificant[5]
Tubocurarine0.5 mg/kg252% increaseSignificant[5]

Table 2: Onset and Duration of this compound in Dogs

ParameterValue (Mean ± SD)Reference
Onset of Neuromuscular Blockade98 ± 52 seconds[3][4]
Duration of Neuromuscular Blockade32.3 ± 8.2 minutes[3][4]
Duration of Incremental Dose (0.16 mg/kg)20.8 ± 4.9 minutes[3][4]

Experimental Protocols

Protocol 1: Management of Suspected this compound-Induced Histamine Release in a Dog

This protocol is based on a published case report.[1][2]

  • Animal Model: 10-year-old, neutered male Golden Retriever dog.

  • Anesthetic Protocol:

    • Premedication: Acepromazine (0.02 mg/kg) and methadone (0.5 mg/kg) administered intramuscularly.

    • Induction: Propofol (2 mg/kg) and midazolam (0.2 mg/kg) administered intravenously.

    • Maintenance: Isoflurane in oxygen.

  • This compound Administration: A bolus of 0.5 mg/kg this compound administered intravenously.

  • Monitoring: Continuous monitoring of heart rate and blood pressure.

  • Intervention for Adverse Effects:

    • Upon observation of tachycardia and hypotension within 10 minutes of this compound administration, initial interventions (not specified in detail in the source) were attempted.

    • Following the failure of initial interventions, diphenhydramine (0.8 mg/kg) was administered intravenously.

  • Outcome: The administration of diphenhydramine successfully mitigated the tachycardia and hypotension, suggesting a histamine-mediated response.[1][2]

Visualizations

Diagram 1: Proposed Signaling Pathway for this compound-Induced Hemodynamic Effects

This compound This compound Administration Histamine Histamine Release (from Mast Cells) This compound->Histamine Triggers Vasodilation Vasodilation Histamine->Vasodilation Leads to Hypotension Hypotension Vasodilation->Hypotension Causes Baroreceptor Baroreceptor Reflex Hypotension->Baroreceptor Activates Tachycardia Compensatory Tachycardia Baroreceptor->Tachycardia Induces Diphenhydramine Diphenhydramine (H1 Receptor Antagonist) Diphenhydramine->Histamine Blocks Action

Caption: Proposed pathway of this compound-induced hypotension and tachycardia.

Diagram 2: Experimental Workflow for Managing Adverse Hemodynamic Events

Start Start Experiment Anesthesia Anesthesia Induction & Maintenance Start->Anesthesia This compound Administer this compound Anesthesia->this compound Monitor Monitor Hemodynamics (BP, HR) This compound->Monitor Stable Hemodynamically Stable? Monitor->Stable Proceed Proceed with Experiment Stable->Proceed Yes AdverseEvent Hypotension & Tachycardia Observed Stable->AdverseEvent No End End Experiment Proceed->End Intervention Administer Diphenhydramine & IV Fluids AdverseEvent->Intervention Reassess Reassess Hemodynamics Intervention->Reassess Resolved Issue Resolved? Reassess->Resolved Resolved->Proceed Yes Resolved->End No (Consider humane endpoint)

Caption: Workflow for monitoring and managing this compound-induced hemodynamic instability.

References

Technical Support Center: Reversal of Rocuronium Neuromuscular Blockade with Sugammadex

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical information, troubleshooting advice, and experimental protocols for the use of Sugammadex in reversing Rocuronium-induced neuromuscular blockade.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Sugammadex?

Sugammadex is a modified gamma-cyclodextrin that acts as a selective relaxant binding agent.[1][2] Its mechanism is unique and does not involve interaction with the cholinergic system. The Sugammadex molecule has a hydrophobic core and a hydrophilic exterior, which allows it to encapsulate the steroidal neuromuscular blocking agent, this compound, in the plasma.[2][3] This binding occurs in a very tight 1:1 ratio.[4][5]

The encapsulation of free this compound in the plasma creates a concentration gradient, drawing more this compound away from the neuromuscular junction and into the plasma, where it is subsequently bound and inactivated by Sugammadex.[4][5][6] This process rapidly reduces the amount of this compound available to bind to nicotinic acetylcholine receptors at the motor endplate, leading to a swift reversal of neuromuscular blockade.[6]

Q2: How does the binding affinity of Sugammadex for this compound compare to other agents?

Sugammadex was specifically designed to bind this compound and has an extremely high association constant (Ka) for it.[1][7] Its affinity is highest for this compound, followed by Vecuronium, and to a much lesser extent, Pancuronium.[1][2] Studies using isothermal titration calorimetry have quantified these binding affinities, demonstrating the high selectivity of Sugammadex.[7] Concerns about Sugammadex binding to other steroidal compounds, such as corticosteroids, have been addressed in studies showing that these interactions are 120 to 700 times weaker than the affinity for this compound.[3]

Q3: What are the primary advantages of Sugammadex over traditional reversal agents like Neostigmine?

Sugammadex offers several key advantages over acetylcholinesterase inhibitors like Neostigmine:

  • Speed and Efficacy: It provides a much more rapid reversal of neuromuscular blockade, even from profound depths.[8][9] While Neostigmine's effectiveness is limited in cases of deep block, Sugammadex can reverse any level of blockade.[2][10]

  • Mechanism of Action: Sugammadex directly inactivates the blocking agent, whereas Neostigmine indirectly competes by increasing acetylcholine levels at the neuromuscular junction.[5]

  • Side Effect Profile: Because Sugammadex does not affect acetylcholinesterase, it does not cause the muscarinic side effects (e.g., bradycardia, salivation) associated with Neostigmine.[1][11] This obviates the need for co-administration of an antimuscarinic agent like glycopyrrolate or atropine.[1][11]

  • Reduced Residual Blockade: The use of Sugammadex has been shown to significantly reduce the incidence of postoperative residual neuromuscular blockade compared to Neostigmine.[12]

Q4: Are there significant drug-drug interactions to be aware of in a research setting?

Yes, while Sugammadex is highly selective, interactions can occur. The primary mechanism of concern is "displacement," where another drug with some affinity for Sugammadex could theoretically displace this compound from the complex. However, for this to be clinically significant, the displacing drug would need a high binding affinity and be present at a high plasma concentration.[7] Toremifene and fusidic acid have been identified as having the potential for such interactions, though no reoccurrence of blockade was observed in clinical studies analyzing multiple co-administered drugs.[7] A secondary mechanism is "capture," where Sugammadex might encapsulate another drug, potentially reducing its efficacy. This is considered a concern for hormonal contraceptives.[13]

Troubleshooting Guide

Q5: We are observing incomplete or slower-than-expected reversal in our experiments. What are the potential causes?

Incomplete or slow reversal can stem from several factors:

  • Inadequate Dosing: This is the most common cause. The dose of Sugammadex must be matched to the depth of the neuromuscular blockade.[14] A 2 mg/kg dose is sufficient for a moderate block (reappearance of the second twitch in a Train-of-Four, or T2), but a 4 mg/kg dose is required for a deep block (1-2 post-tetanic counts).[15] Using a dose that is too low for the existing level of blockade will result in failure to fully reverse.[14][16]

  • Factors Affecting this compound Potency: Conditions that potentiate the effects of this compound may require a higher effective dose of Sugammadex for reversal. These include hypothermia and the presence of certain ions like magnesium.[14][17][18] Research in rat phrenic nerve-hemidiaphragm preparations has shown that hyperthermia can also enhance the neuromuscular block from this compound and slow the reversal time with Sugammadex.[18][19][20]

  • Drug Administration Issues: Sugammadex must be administered as a rapid intravenous bolus to ensure it reaches a peak plasma concentration high enough to create the necessary concentration gradient for reversal.[16]

Q6: We observed an initial successful reversal, but then the neuromuscular blockade reappeared. Why would this happen?

This phenomenon is known as the recurrence of neuromuscular blockade. It is a rare event that typically occurs when the dose of Sugammadex was insufficient for the total amount of this compound in the body.[14] This can happen if a low dose (e.g., 0.5 to 1 mg/kg) is administered to reverse a deep block.[14] While the initial plasma concentration of Sugammadex may be enough to clear this compound from the neuromuscular junction, this compound molecules stored in peripheral tissues can redistribute back into the plasma, overwhelming the limited number of Sugammadex molecules and re-establishing the block.[14]

Q7: In our experimental protocol, we need to re-establish a neuromuscular blockade after administering Sugammadex. What is the recommended approach?

Re-establishing a block with this compound after Sugammadex administration is challenging because the newly administered this compound will be encapsulated by the remaining free Sugammadex in the plasma. The success and timing depend on the initial dose of Sugammadex and the time elapsed.

  • Using this compound Again: Re-dosing with this compound is possible, but a significantly higher dose may be required, and the onset of the block will be delayed.[11][14] For example, even a large 1.2 mg/kg dose of this compound may have a delayed onset if given less than 25 minutes after Sugammadex reversal.[14]

  • Alternative Neuromuscular Blockers: The recommended approach is to use a neuromuscular blocking agent from a different class that does not bind to Sugammadex.[2][11] A benzylisoquinolinium agent (e.g., Cisatracurium) or the depolarizing agent succinylcholine can be used effectively.[2][14]

Q8: Our research involves subjects with renal impairment. How does this affect the reversal process?

Renal impairment significantly alters the pharmacokinetics of both Sugammadex and the Sugammadex-Rocuronium complex, as both are cleared by the kidneys.[21] In patients with severe renal failure, the clearance of Sugammadex is dramatically reduced, and its half-life is prolonged from approximately 2 hours to 19 hours.[21][22] While reversal is still effective, the Sugammadex-Rocuronium complex will remain in circulation for an extended period. Despite this, studies have shown that Sugammadex is still safe and provides a faster reversal than Neostigmine in this patient population.[22] However, the risk of recurarization, though low, should be carefully monitored.

Data & Resources

Data Presentation Tables

Table 1: Sugammadex Dosing Recommendations Based on Neuromuscular Blockade Depth

Depth of Blockade Neuromuscular Monitoring Indicator Recommended Sugammadex Dose Mean Time to TOF Ratio >0.9
Routine/Moderate Reappearance of T2 (second twitch of TOF) 2.0 mg/kg ~2 minutes[16]
Deep 1-2 Post-Tetanic Counts (PTC) 4.0 mg/kg ~3 minutes[16]
Immediate Reversal 3 minutes post 1.2 mg/kg this compound 16.0 mg/kg ~1.5 minutes[16]

TOF: Train-of-Four

Table 2: Comparative Binding Affinities for Sugammadex

Compound Association Constant (Ka) in M⁻¹ Reference(s)
This compound 1.79 x 10⁷ to 1.8 x 10⁷ [3][7][13]
Vecuronium 5.72 x 10⁶ [7][13]
Pancuronium Significantly lower than this compound/Vecuronium [1][5]
Hydrocortisone 5.48 x 10⁴ [13]

| Dexamethasone | < 1.00 x 10³ |[13] |

Diagrams

Caption: Sugammadex encapsulates this compound, preventing receptor blockade.

G Diagram 2: Experimental Workflow for Reversal start Start: Anesthetized Subject a Establish Baseline: Measure TOF ratio = 1.0 start->a Stabilization b Administer this compound (e.g., 0.6 mg/kg IV) a->b c Monitor Blockade: Confirm deep/moderate block (e.g., TOF count = 0, PTC = 1-2) b->c Onset of Block d Administer Sugammadex (e.g., 4 mg/kg IV) c->d Reversal Agent e Monitor Reversal: Record time to TOF ratio > 0.9 d->e f Observe for Recurrence: Continue monitoring for 30 min e->f end_node End Experiment f->end_node G Diagram 3: Troubleshooting Incomplete Reversal A Problem: Incomplete Reversal (TOF Ratio < 0.9) B Was the correct dose administered for the depth of blockade? A->B C Yes B->C  Yes D No B->D  No E Are there potentiating factors? (e.g., Hypothermia, Mg2+) C->E I Solution: Re-calculate dose based on TOF count or PTC and re-administer. D->I F Yes E->F  Yes G No E->G  No H Solution: Administer additional Sugammadex. Consider a higher dose. F->H J Investigate other causes. Verify drug integrity and administration technique. G->J

References

Technical Support Center: Optimizing Rocuronium Onset Time in Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rocuronium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving this compound's onset time.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to shorten the onset time of this compound in an experimental setting?

A1: The most commonly investigated strategies to accelerate this compound's onset time include:

  • The Priming Principle: Administering a small, subparalyzing dose of this compound (priming dose) prior to the main intubating dose.[1][2]

  • Dose Escalation: Increasing the initial dose of this compound.[3][4][5]

  • Co-administration of Adjuvants: Using drugs like magnesium sulfate or ephedrine.[6][7][8][9][10][11]

  • Temperature Management: Ensuring the this compound solution is stored and administered at an appropriate temperature.[12][13]

Q2: How does the "priming principle" work to accelerate this compound's onset?

A2: The priming principle involves administering a small dose of a non-depolarizing neuromuscular blocking agent, like this compound, 3 to 6 minutes before the main intubating dose. This initial dose is thought to occupy a significant number of nicotinic acetylcholine receptors at the neuromuscular junction without causing clinical muscle relaxation. When the larger, subsequent dose is administered, it can more rapidly achieve the receptor occupancy required for neuromuscular blockade, thus shortening the onset time.

Q3: What is the impact of temperature on this compound's efficacy and onset time?

A3: The storage temperature of this compound can influence its pharmacodynamics. Storing this compound at room temperature for an extended period may lead to a prolonged onset time and a shortened clinical duration compared to when it is stored in a refrigerator.[12][13] Conversely, hypothermia in a patient can prolong the duration of action of this compound.[14] In experimental animal models, an increase in temperature has been shown to enhance the neuromuscular blockade induced by this compound.[15]

Q4: Can co-administration of other drugs affect this compound's onset time?

A4: Yes, several drugs can influence this compound's onset time. For instance, pretreatment with magnesium sulfate has been shown to significantly reduce the onset time of this compound at certain doses.[6][7][8][9] This effect is partly attributed to the vasodilatory effects of magnesium, which increases tissue perfusion and accelerates the delivery of this compound to the neuromuscular junction.[8][16] Co-administration of opioids like remifentanil, which can decrease cardiac output, may prolong the onset time.[17]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Inconsistent or longer-than-expected this compound onset times. Improper drug storage. Variations in subject body temperature. Inaccurate dosing.Ensure this compound is stored according to the manufacturer's recommendations (refrigerated).[12][13] Monitor and maintain normothermia in experimental subjects.[14] Verify dose calculations and ensure accurate administration based on the subject's weight.
Failure to observe a significant reduction in onset time with the priming technique. Inappropriate priming dose or interval. Insufficient statistical power.Experiment with different priming doses (e.g., 10% of the intubating dose) and priming intervals (e.g., 2-4 minutes) to optimize the effect.[1][2] Ensure the sample size of the study is adequate to detect a statistically significant difference.
High variability in neuromuscular blockade measurements. Improper placement of monitoring electrodes. Movement artifacts. Choice of monitoring device.Ensure correct and consistent placement of acceleromyography or electromyography electrodes on the target muscle group. Secure the limb being monitored to minimize movement artifacts. Be aware that different monitoring modalities (e.g., electromyography vs. acceleromyography) can yield different onset times.[18]
Unexpected prolongation of neuromuscular blockade. Co-administration of potentiating drugs. Subject's physiological state (e.g., hypothermia, renal or hepatic impairment).[5]Review all concurrently administered medications for potential interactions.[19] Carefully control the physiological parameters of the experimental subjects.

Data Presentation

Table 1: Effect of this compound Dose and Magnesium Sulfate on Onset Time

This compound Dose (mg/kg)Treatment GroupMedian Onset Time (seconds)
0.3Saline (Control)85.5[6][7][8]
0.3MgSO4 (60 mg/kg)60.0[6][7][8]
0.6Saline (Control)76.0[6][7][8]
0.6MgSO4 (60 mg/kg)44.0[6][7][8]
1.2Saline (Control)50.0[6][7][8]
1.2MgSO4 (60 mg/kg)38.0[7]

Table 2: Effect of Priming on this compound Onset Time

StudyPriming Dose (mg/kg)Intubating Dose (mg/kg)Priming Interval (minutes)Onset Time with Priming (seconds)Onset Time without Priming (seconds)
Griffith et al.[1]0.060.54234 ± 659 ± 14
Naguib et al.[1]0.060.54Not Specified73Not Specified
Yavascaoglu et al.[2]0.060.543Significantly shorter than control60 ± 10.17
Raghavan et al.0.060.54360 ± 13.6Not Applicable (compared to higher single dose)

Experimental Protocols

Protocol 1: Determination of this compound Onset Time using Acceleromyography

This protocol describes a general method for measuring the onset time of this compound-induced neuromuscular blockade using acceleromyography, a common technique in this field of research.

  • Subject Preparation:

    • Anesthetize the subject according to the approved institutional protocol.

    • Place stimulating electrodes over the ulnar nerve at the wrist.

    • Attach an acceleration transducer (acceleromyograph) to the thumb of the same hand to measure the adductor pollicis muscle response.

  • Baseline Measurement:

    • Before administering this compound, establish a stable baseline train-of-four (TOF) response. This involves delivering four supramaximal electrical stimuli at a frequency of 2 Hz and recording the four evoked muscle twitches (T1, T2, T3, T4).

  • This compound Administration:

    • Administer the calculated dose of this compound intravenously as a rapid bolus.

  • Monitoring and Data Collection:

    • Begin TOF stimulation every 15-20 seconds immediately after this compound administration.

    • Record the height of the first twitch (T1) of the TOF response.

    • The onset time is defined as the time from the end of this compound injection to the point of maximum depression of T1 (often to 5% or 0% of the baseline value).[8][16]

  • Data Analysis:

    • Plot the T1 height as a percentage of the baseline value against time.

    • Determine the onset time from this plot.

Visualizations

Neuromuscular_Junction_Signaling cluster_Nerve Motor Neuron Terminal cluster_Synapse Synaptic Cleft cluster_Muscle Muscle Fiber Membrane ActionPotential Action Potential Ca_Channel Voltage-gated Ca²⁺ Channel ActionPotential->Ca_Channel Opens Vesicles Synaptic Vesicles (containing Acetylcholine) Ca_Channel->Vesicles Ca²⁺ influx triggers vesicle fusion ACh Acetylcholine (ACh) Vesicles->ACh Release nAChR Nicotinic ACh Receptor ACh->nAChR Binds Na_Channel Voltage-gated Na⁺ Channel nAChR->Na_Channel Na⁺ influx (Depolarization) MuscleContraction Muscle Contraction Na_Channel->MuscleContraction Action Potential Propagation This compound This compound This compound->nAChR Competitively Blocks

Caption: this compound's mechanism of action at the neuromuscular junction.

Experimental_Workflow Start Start of Experiment SubjectPrep Subject Preparation (Anesthesia, Electrode Placement) Start->SubjectPrep Baseline Establish Baseline Neuromuscular Function (TOF) SubjectPrep->Baseline Randomization Randomization to Treatment Group Baseline->Randomization PrimingDose Administer Priming Dose (if applicable) Randomization->PrimingDose Priming Group MainDose Administer Main this compound Dose Randomization->MainDose Control Group PrimingInterval Wait for Priming Interval PrimingDose->PrimingInterval PrimingInterval->MainDose Monitoring Monitor Neuromuscular Blockade (Acceleromyography) MainDose->Monitoring DataCollection Record Onset Time (Time to max T1 depression) Monitoring->DataCollection Analysis Data Analysis and Comparison DataCollection->Analysis End End of Experiment Analysis->End

Caption: Workflow for a study comparing priming vs. control for this compound onset.

References

Technical Support Center: Rocuronium Drug Interactions with Anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interactions between rocuronium and various anesthetic agents.

Frequently Asked Questions (FAQs)

Q1: How do volatile anesthetics affect the neuromuscular blocking action of this compound?

A1: Volatile anesthetics such as isoflurane, sevoflurane, and desflurane potentiate the effects of this compound, leading to a more intense neuromuscular blockade.[1][2][3][4][5][6] This potentiation is generally more significant with prolonged anesthesia.[1] The order of potentiation is typically desflurane > sevoflurane/isoflurane.[1][4] This interaction results in a lower dose requirement for this compound to achieve the desired level of muscle relaxation.[2][3][6] For instance, the ED50 and ED95 of this compound are lower when co-administered with desflurane or sevoflurane compared to total intravenous anesthesia (TIVA) with propofol/fentanyl.[2][3] While the intensity of the block is augmented, the duration of action and recovery time may not be significantly affected.[2][3]

Q2: What is the nature of the interaction between this compound and propofol?

A2: Propofol, an intravenous anesthetic, does not potentiate the neuromuscular blocking effects of this compound in the same way that volatile anesthetics do.[7] Studies have shown that the pharmacokinetics of this compound are similar under stable propofol or isoflurane anesthesia.[7] However, isoflurane increases the sensitivity of the neuromuscular junction to this compound, a pharmacodynamic effect not observed with propofol.[7] Consequently, no dose adjustment for this compound is typically required during propofol anesthesia, unlike with isoflurane.[7]

Q3: Can ketamine alter the effects of this compound?

A3: Yes, ketamine can influence the action of this compound. The addition of ketamine to propofol during induction has been shown to shorten the onset time of this compound and improve intubation conditions.[8] A combination of 0.5 mg/kg of ketamine with 0.6 mg/kg of this compound along with propofol has been demonstrated to improve intubation conditions in a rapid-sequence induction model.[8][9] In pediatric patients, a ketamine dose of ≥ 1.5 mg/kg with a low dose of this compound (0.3 mg/kg) is suggested to improve intubation conditions.[10][11]

Q4: What are the observed interactions between this compound and dexmedetomidine?

A4: The interaction between this compound and dexmedetomidine is complex, with some conflicting reports. Some studies suggest that dexmedetomidine can prolong the clinical effect time of this compound without significantly affecting its onset.[12] One study in pediatric patients indicated that a 0.5 mcg/kg infusion of dexmedetomidine before anesthesia induction significantly reduced the onset time of this compound-induced blockade.[13] Another study in adult volunteers found that dexmedetomidine increased plasma this compound concentrations and slightly decreased the first response (T1) in the train-of-four (TOF) sequence, possibly due to vasoconstriction altering the drug's pharmacokinetics.[14] However, an in-vitro study using rat diaphragms concluded that only very high, non-therapeutic concentrations of dexmedetomidine enhanced the neuromuscular blocking action of this compound.[15]

Troubleshooting Guides

Problem 1: Unexpectedly deep or prolonged neuromuscular blockade when using this compound with a volatile anesthetic.

  • Possible Cause: Potentiation of this compound by the volatile anesthetic.

  • Troubleshooting Steps:

    • Verify Anesthetic Agent: Confirm the specific volatile anesthetic being used, as the degree of potentiation varies (desflurane > sevoflurane/isoflurane).[1][4]

    • Reduce this compound Dosage: For long-lasting procedures using enflurane or isoflurane, smaller maintenance doses or lower infusion rates of this compound should be employed.[1]

    • Monitor Neuromuscular Function: Continuously monitor the depth of neuromuscular blockade using a peripheral nerve stimulator (e.g., train-of-four monitoring). This allows for titration of the this compound dose to the desired effect.

    • Consider Anesthetic Duration: The potentiation effect becomes more significant with prolonged anesthesia.[1] Be prepared to adjust the this compound dose accordingly as the experiment or procedure progresses.

Problem 2: Variability in the onset time of this compound-induced neuromuscular blockade.

  • Possible Cause: Influence of co-administered drugs or patient-specific factors.

  • Troubleshooting Steps:

    • Review Concomitant Medications:

      • Ketamine: The addition of ketamine can shorten the onset time of this compound.[8] Ensure consistent use and dosage of ketamine if it is part of the protocol.

      • Dexmedetomidine: Some evidence suggests dexmedetomidine can reduce the onset time of this compound, particularly in pediatric populations.[13]

      • Other Drugs: Many other drugs can influence neuromuscular blockade.[16][17][18] Review all administered medications for potential interactions.

    • Standardize Anesthetic Induction: Ensure a consistent anesthetic induction protocol, as the timing and dosage of induction agents can affect the onset of neuromuscular blockade.

    • Control Physiological Variables: Factors such as hypothermia and hypovolemia can prolong the effects of this compound, which may indirectly influence the perceived onset.[16] Maintain physiological homeostasis in animal models.[19]

Quantitative Data Summary

Table 1: Potentiation of this compound by Volatile Anesthetics

Anesthetic AgentED50 (µg/kg)ED95 (µg/kg)Reference
Desflurane95 ± 25190 ± 80[2]
Sevoflurane120 ± 30210 ± 40[2]
Sevoflurane142 (129-157)265 (233-301)[6]
Isoflurane130 ± 40250 ± 90[2]
Isoflurane165 (146-187)324 (265-396)[6]
TIVA (Propofol/Fentanyl)150 ± 40310 ± 90[2]
Propofol183 (163-207)398 (316-502)[6]

Table 2: Interaction of this compound with Dexmedetomidine

ParameterDexmedetomidine GroupControl GroupP-valueReference
This compound Onset (T0)71.44 ± 8.75 s (0.5 µg/kg)75.84 ± 9.39 sNS[12]
71.92 ± 7.89 s (1.0 µg/kg)
Duration of Action (T25)42.64 ± 3.92 min (0.5 µg/kg)42.56 ± 4.04 minNS[12]
62.76 ± 6.33 min (1.0 µg/kg)< 0.05
T1 responseDecrease from 51% ± 2% to 44% ± 9%Stable at 50% ± 3%< 0.0001[14]
Plasma this compound Conc.IncreasedStable0.02[14]

Experimental Protocols

Key Experiment: Assessment of Neuromuscular Blockade

This protocol outlines a general methodology for assessing the effects of anesthetics on this compound-induced neuromuscular blockade, based on principles from cited research.[2][6][20]

  • Animal Preparation and Anesthesia:

    • Anesthetize the animal subjects (e.g., macaques, rats) according to institutional guidelines.[15][20][21] For example, induction with ketamine and medetomidine, followed by maintenance with isoflurane or propofol infusion.[20][21]

    • Establish intravenous access for drug administration and blood sampling.

    • Intubate the trachea and initiate controlled ventilation.[19]

  • Neuromuscular Monitoring:

    • Place stimulating electrodes along the path of a peripheral nerve (e.g., the ulnar nerve).

    • Attach a force transducer or accelerometer to the corresponding muscle (e.g., adductor pollicis) to measure the evoked response.

    • Use a peripheral nerve stimulator to deliver a train-of-four (TOF) stimulus (four supramaximal stimuli at 2 Hz every 12-15 seconds).[2][22]

  • Data Collection:

    • Record the baseline muscle twitch response (T1) before administration of this compound.

    • Administer a bolus dose or incremental doses of this compound.[2]

    • Continuously record the TOF response, specifically the height or force of the first twitch (T1) and the ratio of the fourth twitch to the first (T4/T1 ratio).

    • Key parameters to measure include:

      • Onset time: Time from this compound administration to 95% depression of T1.

      • Duration of action: Time from this compound administration until T1 recovers to 25% of baseline.

      • Recovery index: Time for T1 to recover from 25% to 75% of baseline.

  • Drug Interaction Assessment:

    • Divide subjects into groups receiving different anesthetic agents (e.g., sevoflurane vs. propofol).

    • Maintain a stable concentration of the anesthetic agent for a specified period before administering this compound.[2]

    • Compare the dose-response relationship, onset, and duration of this compound action between the different anesthetic groups.

Visualizations

cluster_workflow Experimental Workflow for Assessing Neuromuscular Blockade A Animal Preparation & Anesthesia Induction B Establish Neuromuscular Monitoring (TOF) A->B C Record Baseline Twitch Response B->C D Administer this compound +/- Anesthetic C->D E Continuously Record Neuromuscular Block Parameters D->E F Data Analysis (Onset, Duration, Recovery) E->F

Caption: Workflow for neuromuscular blockade assessment.

cluster_pathway Mechanism of this compound at the Neuromuscular Junction ACH Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (at Motor End Plate) ACH->nAChR Binds to Roc This compound Roc->nAChR Competitively Binds to Depol End Plate Depolarization nAChR->Depol Activates NoDepol Blockade of Depolarization nAChR->NoDepol Inhibits MuscleContract Muscle Contraction Depol->MuscleContract MuscleRelax Muscle Relaxation NoDepol->MuscleRelax

Caption: this compound's competitive antagonism at the nAChR.

References

Validation & Comparative

A Preclinical Showdown: Rocuronium vs. Cisatracurium in Neuromuscular Blockade

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuromuscular blocking agents, Rocuronium and Cisatracurium stand out as two of the most frequently utilized non-depolarizing agents in clinical practice. Their distinct pharmacological profiles, rooted in their chemical structures, have been the subject of extensive preclinical investigation to delineate their comparative efficacy and safety. This guide provides a comprehensive analysis of these two agents based on preclinical data, offering researchers, scientists, and drug development professionals a detailed comparison of their pharmacodynamics, pharmacokinetics, and safety profiles.

At the Neuromuscular Junction: A Tale of Two Blockers

This compound, a steroidal compound, and Cisatracurium, a benzylisoquinolinium compound, both act as competitive antagonists at the nicotinic acetylcholine (ACh) receptors on the postsynaptic membrane of the neuromuscular junction.[1] By blocking the binding of ACh, they prevent depolarization of the motor endplate, leading to muscle paralysis.[1] Though their primary mechanism is the same, their structural differences influence their potency, onset, and metabolism.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Motor Endplate) Nerve Impulse Nerve Impulse Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Nerve Impulse->Voltage-gated Ca2+ channels Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ channels->Ca2+ Influx ACh Vesicles ACh Vesicles Ca2+ Influx->ACh Vesicles ACh Release ACh Release ACh Vesicles->ACh Release ACh ACh Release->ACh Nicotinic ACh Receptors Nicotinic ACh Receptors ACh->Nicotinic ACh Receptors Binds to Ion Channel Ion Channel Nicotinic ACh Receptors->Ion Channel Opens Muscle Contraction Muscle Contraction This compound This compound This compound->Nicotinic ACh Receptors Blocks Cisatracurium Cisatracurium Cisatracurium->Nicotinic ACh Receptors Blocks Ion Channel->Muscle Contraction Depolarization

Mechanism of action of this compound and Cisatracurium at the neuromuscular junction.

Pharmacodynamic Profile: A Quantitative Comparison

Preclinical studies have consistently demonstrated a trade-off between the onset of action and potency of these two agents. This compound is characterized by a more rapid onset of neuromuscular blockade, while Cisatracurium is significantly more potent.

ParameterThis compoundCisatracuriumKey Findings
Potency (ED50/ED95) Less potent4 to 5 times more potent than this compound[2]Cisatracurium requires a lower dose to achieve the same level of neuromuscular blockade.
Onset of Action Rapid (70.6 ± 18.2 sec to 92 ± 7.61 sec)[3][4][5]Slower (160.4 ± 14.3 sec to 188 ± 40.88 sec)[3][4][5]This compound's faster onset makes it more suitable for rapid sequence intubation scenarios.[6][7]
Clinical Duration of Action Shorter (30.3 ± 5.2 min to 35 ± 5 min)[3][7]Longer (45 ± 5 min to 45.7 ± 7.5 min)[3][7]Cisatracurium provides a longer duration of muscle relaxation from a single dose.
Recovery Index Shorter (9.2 ± 1.8 min)[3]Longer (13.6 ± 2.4 min)[3]Spontaneous recovery from this compound-induced blockade is generally faster.[2]

Experimental Protocols: Unveiling the Methodology

The evaluation of neuromuscular blocking agents in a preclinical setting typically involves a standardized workflow to ensure reproducible and comparable results.

cluster_0 Preparation cluster_1 Experimentation cluster_2 Analysis Animal Model Selection Animal Model Selection Anesthesia Induction Anesthesia Induction Animal Model Selection->Anesthesia Induction Surgical Preparation Surgical Preparation Anesthesia Induction->Surgical Preparation Drug Administration Drug Administration Surgical Preparation->Drug Administration Neuromuscular Monitoring Neuromuscular Monitoring Drug Administration->Neuromuscular Monitoring Data Recording Data Recording Neuromuscular Monitoring->Data Recording Pharmacodynamic Analysis Pharmacodynamic Analysis Data Recording->Pharmacodynamic Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis Data Recording->Pharmacokinetic Analysis Safety Assessment Safety Assessment Data Recording->Safety Assessment

References

A Comparative Guide to Validating Rocuronium-Induced Muscle Relaxation with Electromyography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of rocuronium with other neuromuscular blocking agents, supported by experimental data from electromyography (EMG) validation. Detailed methodologies for key experiments are presented to facilitate replication and further research.

Executive Summary

This compound is a non-depolarizing neuromuscular blocking agent widely used to induce muscle relaxation for surgery and ventilation.[1] Its efficacy and safety are paramount, and electromyography (EMG) serves as a gold-standard for the quantitative validation of its-induced muscle relaxation.[2][3] This guide compares this compound's performance against two common alternatives, succinylcholine and vecuronium, based on EMG and other clinical data. This compound demonstrates a rapid onset of action, making it a viable alternative to succinylcholine for rapid sequence intubation, albeit with a longer duration of action.[1][4] Compared to vecuronium, this compound generally exhibits a faster onset.[5][6][7][8]

Comparative Data on Neuromuscular Blocking Agents

The following tables summarize key quantitative data from clinical studies comparing this compound with succinylcholine and vecuronium. These parameters are critical for selecting the appropriate neuromuscular blocking agent for a given clinical scenario.

Parameter This compound (0.6 - 1.2 mg/kg) Succinylcholine (1.0 - 1.5 mg/kg) Vecuronium (0.1 mg/kg) Data Source(s)
Onset of Action (Time to T0) 60 - 120 seconds45 - 60 seconds150 - 180 seconds[1][4][7]
Clinical Duration (Time to 25% Recovery) 30 - 90 minutes5 - 10 minutes45 - 60 minutes[4][5][9]
Intubating Conditions Excellent to GoodExcellentGood to Excellent[4][7][8][10]

Table 1: Pharmacodynamic Comparison of this compound, Succinylcholine, and Vecuronium.

Parameter EMG Monitoring Acceleromyography (AMG) Monitoring Data Source(s)
Time to T0 (this compound 0.6 mg/kg) 73.6 ± 18.9 seconds63.9 ± 18.8 seconds[11]
Intubating Conditions Score (this compound) 2.27 ± 0.65 (Better)1.86 ± 0.50[11]
Reliability Less affected by external disturbancesMore susceptible to physical interference[3]

Table 2: Comparison of EMG and Acceleromyography for Monitoring this compound-Induced Blockade.

Experimental Protocols

Protocol for EMG Validation of this compound-Induced Muscle Relaxation

This protocol outlines the methodology for quantifying the degree of neuromuscular blockade induced by this compound using electromyography.

1. Patient Preparation and Anesthesia:

  • Obtain informed consent from the patient.

  • Induce general anesthesia using a standardized protocol (e.g., propofol and an opioid).[11]

  • Ensure adequate depth of anesthesia to avoid patient movement, which can interfere with EMG recordings.

2. EMG Monitoring Setup:

  • Nerve Stimulation: Place stimulating electrodes over the ulnar nerve at the wrist. The distal electrode should be the negative pole.[2]

  • EMG Recording: Place recording electrodes over the adductor pollicis muscle (thumb). The active electrode is placed on the belly of the muscle, and the reference electrode is placed on the tendon.[2]

  • Ground Electrode: Place a ground electrode on the hand or forearm.

  • Stimulation Pattern: Utilize a train-of-four (TOF) stimulation pattern, which consists of four supramaximal stimuli delivered at a frequency of 2 Hz.[12]

3. Baseline Measurement and Drug Administration:

  • After achieving a stable level of anesthesia, obtain a baseline TOF response before administering the neuromuscular blocking agent.

  • Administer a bolus dose of this compound (e.g., 0.6 mg/kg intravenously).[11][13]

4. Data Acquisition and Analysis:

  • Continuously record the compound muscle action potential (CMAP) of the adductor pollicis in response to TOF stimulation.

  • Determine the onset time : the time from drug administration to the disappearance of the fourth twitch (T4) or complete suppression of all four twitches (T0).

  • Determine the duration of action : the time from drug administration until the reappearance of T4 or the recovery of the TOF ratio (T4/T1) to a certain threshold (e.g., 0.9).[14]

  • Assess intubating conditions at the predicted time of maximal block using a standardized scale (e.g., rating jaw relaxation, vocal cord position, and diaphragmatic movement).[4][11]

Visualizing the Process and Pathway

To better understand the experimental process and the underlying mechanism of this compound, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Patient Patient Under General Anesthesia Electrodes EMG Electrode Placement (Ulnar Nerve & Adductor Pollicis) Baseline Record Baseline TOF Response Electrodes->Baseline This compound Administer this compound Baseline->this compound EMG Continuous EMG Recording (TOF Stimulation) This compound->EMG Onset Determine Onset Time (Time to T0) EMG->Onset Duration Determine Duration of Action (Time to TOF Ratio ≥ 0.9) EMG->Duration Intubation Assess Intubating Conditions EMG->Intubation

Caption: Experimental workflow for EMG validation.

G cluster_junction Neuromuscular Junction cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane (Muscle) Nerve Nerve Impulse ACh_release Acetylcholine (ACh) Release Nerve->ACh_release nAChR Nicotinic ACh Receptor ACh_release->nAChR ACh binds Depolarization Membrane Depolarization nAChR->Depolarization Contraction Muscle Contraction Depolarization->Contraction This compound This compound This compound->nAChR Competitively Blocks

References

A Head-to-Head Comparison of Aminosteroid Neuromuscular Blockers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the pharmacodynamics and clinical application of rocuronium, vecuronium, and pancuronium, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of three key aminosteroid neuromuscular blocking agents: this compound, vecuronium, and pancuronium. Designed for researchers, scientists, and drug development professionals, this document delves into the critical performance indicators of these drugs, supported by quantitative data from comparative studies. Detailed experimental protocols for assessing neuromuscular blockade are also provided to aid in the design and interpretation of future research.

Performance Comparison

The clinical performance of aminosteroid neuromuscular blockers is primarily characterized by their potency, onset of action, and duration of action. These parameters are crucial in selecting the appropriate agent for different clinical scenarios, from rapid sequence intubation to prolonged surgical procedures. The following table summarizes the key pharmacodynamic properties of this compound, vecuronium, and pancuronium.

ParameterThis compoundVecuroniumPancuronium
ED95 (µg/kg) ~300-322.1[1]~40-57[1][2]~58-59[1][2]
Onset of Action (min) at 2x ED95 1.0 - 1.5[3]2.5 - 3.03.0 - 4.0
Clinical Duration (min) at 2x ED95 30 - 4035 - 4560 - 90
Metabolism Primarily hepatic, minimal metabolism (<1%)[4]Hepatic (deacetylation), with an active metabolite (3-desacetylvecuronium)[4]Hepatic (40%) and renal (60%)[5]
Elimination Mainly biliary excretion[4]Biliary and renal excretionPrimarily renal excretion

Mechanism of Action: Neuromuscular Blockade Signaling Pathway

Aminosteroid neuromuscular blockers are non-depolarizing agents that act as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[6] By binding to these receptors, they prevent acetylcholine from binding and initiating the depolarization of the muscle fiber, leading to muscle relaxation.

Neuromuscular Blockade Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx Opens Voltage-gated Ca2+ channels ACh Release ACh Release Ca2+ Influx->ACh Release Triggers ACh Vesicle ACh ACh Vesicle->ACh Release ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor ACh->nAChR Binds Aminosteroid Blocker Aminosteroid->nAChR Competitively Blocks Depolarization Depolarization nAChR->Depolarization Opens ion channel No Depolarization No Depolarization nAChR->No Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction Muscle Relaxation Muscle Relaxation No Depolarization->Muscle Relaxation

Mechanism of aminosteroid neuromuscular blockade.

Experimental Protocols

The assessment of neuromuscular blockade is critical for the preclinical and clinical development of new agents. The following are detailed methodologies for key experiments cited in the evaluation of this compound, vecuronium, and pancuronium.

Determination of Potency (ED95) using Mechanomyography

Objective: To determine the dose of a neuromuscular blocker required to produce a 95% depression of the single twitch response.

Methodology:

  • Subject Preparation: Anesthetized patients or animal models are used. The ulnar nerve at the wrist is stimulated, and the evoked mechanical response of the adductor pollicis muscle is measured.[7]

  • Stimulation: Supramaximal square-wave stimuli of 0.2 ms duration are delivered to the ulnar nerve at a frequency of 0.1 Hz.

  • Measurement: A force-displacement transducer is attached to the thumb to measure the isometric contraction of the adductor pollicis muscle.[8] The output is recorded on a chart recorder or a digital data acquisition system.

  • Procedure: After obtaining a stable baseline twitch response, the neuromuscular blocker is administered intravenously in incremental doses. The percentage of twitch depression from baseline is calculated for each dose.

  • Data Analysis: A dose-response curve is constructed by plotting the percentage of twitch depression against the logarithm of the dose. The ED95 is then determined from this curve.

Assessment of Onset and Duration of Action using Electromyography (EMG)

Objective: To measure the time to maximum block (onset) and the time to recovery of neuromuscular function (duration).

Methodology:

  • Subject Preparation: Similar to mechanomyography, subjects are anesthetized. Recording electrodes are placed over the belly of the muscle of interest (e.g., adductor pollicis), and stimulating electrodes are placed along the path of the corresponding nerve (e.g., ulnar nerve).[9]

  • Stimulation: A train-of-four (TOF) stimulation pattern is typically used, consisting of four supramaximal stimuli delivered at a frequency of 2 Hz.

  • Measurement: The compound muscle action potential (CMAP) is recorded by the EMG electrodes.[10] The amplitude of the first twitch (T1) of the TOF response is used to quantify the degree of neuromuscular block.

  • Procedure: After establishing a baseline TOF response, a bolus dose of the neuromuscular blocker (typically 2x ED95) is administered.

  • Data Analysis:

    • Onset of Action: The time from drug administration to the maximum depression of the T1 amplitude.

    • Clinical Duration: The time from drug administration until the T1 amplitude recovers to 25% of its baseline value.

    • TOF Ratio: The ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1) is calculated to assess the recovery from blockade. A TOF ratio of ≥0.9 is generally considered adequate for clinical recovery.[11]

Experimental Workflow for Preclinical Assessment

The development of new neuromuscular blockers follows a structured workflow, from initial screening to preclinical evaluation in animal models. This process is essential to characterize the pharmacodynamic and pharmacokinetic profiles of a new chemical entity.

Experimental Workflow In_vitro_Screening In vitro Receptor Binding Assays Ex_vivo_Model Ex vivo Nerve-Muscle Preparation In_vitro_Screening->Ex_vivo_Model In_vivo_Model In vivo Animal Model (e.g., rat, rabbit) Ex_vivo_Model->In_vivo_Model Dose_Response Dose-Response Studies (ED50, ED95) In_vivo_Model->Dose_Response Time_Course Time-Course Studies (Onset, Duration) Dose_Response->Time_Course Cardiovascular_Safety Cardiovascular Safety Pharmacology Time_Course->Cardiovascular_Safety Reversibility Reversibility Studies (e.g., with neostigmine) Cardiovascular_Safety->Reversibility PK_Studies Pharmacokinetic Studies Reversibility->PK_Studies

Preclinical assessment workflow for neuromuscular blockers.

Conclusion

The selection of an aminosteroid neuromuscular blocker is a critical decision in clinical practice and drug development. This compound offers the advantage of a rapid onset of action, making it a suitable alternative to succinylcholine for rapid sequence intubation. Vecuronium provides a stable hemodynamic profile with an intermediate duration of action. Pancuronium, with its longer duration of action, is useful for lengthy surgical procedures where prolonged muscle relaxation is required. A thorough understanding of their comparative pharmacodynamics, supported by robust experimental data, is essential for optimizing patient outcomes and advancing the field of neuromuscular pharmacology.

References

Reproducibility of Neuromuscular Blockade with Repeat Rocuronium Dosing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuromuscular blockade effects of initial and repeat doses of rocuronium, a non-depolarizing neuromuscular blocking agent. The information is compiled from various studies to assess the reproducibility of its pharmacodynamic profile. This guide is intended for research, scientific, and drug development professionals interested in the clinical application and study of neuromuscular blocking agents.

Executive Summary

This compound is widely used to induce neuromuscular blockade for endotracheal intubation and to provide skeletal muscle relaxation during surgical procedures.[1] A key question for its clinical use is whether the neuromuscular blocking effect is reproducible with subsequent maintenance doses. This guide examines the available evidence on the pharmacodynamics of repeat this compound dosing in the absence of reversal agents. The data indicates that the neuromuscular blockade produced by this compound is largely reproducible, with the duration of action of maintenance doses being dependent on the dose size rather than the number of previous administrations.[2] This suggests a lack of significant cumulative effect with repeat dosing.

Data Presentation

The following tables summarize the quantitative data on the pharmacodynamics of initial and maintenance doses of this compound.

Table 1: Pharmacodynamic Profile of Initial (Intubating) Doses of this compound

Dose (mg/kg)Onset Time (seconds)Clinical Duration (minutes)¹
0.689 ± 3330 - 40
0.975 ± 28~60
1.255 ± 14>60

¹Clinical duration is defined as the time from drug administration to 25% recovery of the first twitch (T1) of the Train-of-Four (TOF). Data compiled from multiple sources.[3][4]

Table 2: Clinical Duration of Repeat (Maintenance) Doses of this compound

Maintenance Dose (µg/kg)Average Clinical Duration (minutes)
758 - 9
15014 - 16
22519 - 23

This data is from a study where maintenance doses were administered at 25% recovery of the twitch height from the previous dose. The study reported that the duration of these repeat doses was dependent on their size and not on the number of administrations, indicating no overt cumulative effects.[2]

Experimental Protocols

The data presented in this guide is primarily derived from studies employing a standardized methodology to assess neuromuscular blockade.

Assessment of Neuromuscular Blockade

A common experimental protocol involves the following steps:

  • Anesthesia Induction: Anesthesia is induced and maintained with intravenous or inhalational anesthetics.[5]

  • Neuromuscular Monitoring: The neuromuscular function is monitored using a technique called acceleromyography. This involves stimulating the ulnar nerve at the wrist and measuring the acceleration of the adductor pollicis muscle (a muscle in the thumb).[5]

  • Train-of-Four (TOF) Stimulation: The standard method for monitoring the depth of neuromuscular blockade is the Train-of-Four (TOF) stimulation. This consists of four supramaximal electrical stimuli delivered at a frequency of 2 Hz. The ratio of the amplitude of the fourth twitch to the first twitch (T4/T1 ratio) is a sensitive measure of non-depolarizing neuromuscular blockade. A T4/T1 ratio of 0.9 or greater is generally considered evidence of adequate recovery from neuromuscular blockade.[5]

  • This compound Administration:

    • An initial intubating dose (e.g., 0.6 mg/kg) of this compound is administered intravenously.

    • Maintenance doses are administered when the first twitch (T1) of the TOF has recovered to a certain percentage of its baseline value (e.g., 25%), indicating a partial return of neuromuscular function.[2][6]

  • Data Recording: The onset time (time to maximum twitch depression), clinical duration (time to 25% recovery of T1), and recovery index (time from 25% to 75% recovery of T1) are recorded.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway at the Neuromuscular Junction

This compound is a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[7][8] It blocks the binding of the neurotransmitter acetylcholine (ACh), thereby preventing muscle contraction.

G cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Membrane Nerve_Impulse Nerve Impulse Ca_Influx Ca²⁺ Influx Nerve_Impulse->Ca_Influx ACh_Vesicles ACh Vesicles Ca_Influx->ACh_Vesicles triggers ACh_Release ACh Release ACh_Vesicles->ACh_Release ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to (inhibited) This compound This compound This compound->nAChR blocks Ion_Channel_Closed Ion Channel Closed (No Depolarization) nAChR->Ion_Channel_Closed results in Muscle_Relaxation Muscle Relaxation Ion_Channel_Closed->Muscle_Relaxation

Caption: this compound competitively antagonizes acetylcholine at the postsynaptic nicotinic receptor.

Experimental Workflow for Assessing this compound's Effects

The following diagram illustrates the typical workflow in a clinical study evaluating the pharmacodynamics of this compound.

G Start Patient Recruitment & Anesthesia Induction Monitoring Establish Neuromuscular Monitoring (TOF) Start->Monitoring Initial_Dose Administer Initial Dose of this compound Monitoring->Initial_Dose Measure_Initial Measure Onset Time & Clinical Duration of Initial Dose Initial_Dose->Measure_Initial Recovery Monitor for Recovery (e.g., T1 to 25%) Measure_Initial->Recovery Maintenance_Dose Administer Maintenance Dose of this compound Recovery->Maintenance_Dose Measure_Maintenance Measure Clinical Duration of Maintenance Dose Maintenance_Dose->Measure_Maintenance Repeat Repeat Maintenance Dosing as needed Measure_Maintenance->Repeat Repeat->Recovery Yes End End of Study/ Data Analysis Repeat->End No

Caption: A typical experimental workflow for studying the effects of repeat this compound dosing.

Conclusion

The available evidence suggests that the neuromuscular blockade induced by this compound is reproducible with repeat dosing. Studies have shown that there are no overt cumulative effects, and the duration of action of maintenance doses is primarily determined by the size of the dose administered.[2] This predictability is a crucial factor in the clinical management of neuromuscular blockade during surgical procedures. For researchers and drug development professionals, this indicates that this compound provides a stable and titratable neuromuscular blockade, making it a reliable agent for studies where consistent muscle relaxation is required. Further research could focus on more subtle aspects of repeat dosing, such as the potential for tachyphylaxis with prolonged infusions in specific patient populations.

References

A Comparative Analysis of Rocuronium and Succinylcholine in Porcine Models for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of biomedical research, particularly in surgical and physiological studies utilizing porcine models, the choice of neuromuscular blocking agents is a critical determinant of experimental success and animal welfare. This guide provides a detailed comparison of two commonly used neuromuscular blocking agents, rocuronium and succinylcholine, with a focus on their effects in porcine models. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design.

At a Glance: this compound vs. Succinylcholine

FeatureThis compoundSuccinylcholine
Drug Class Nondepolarizing aminosteroid neuromuscular blockerDepolarizing neuromuscular blocker
Mechanism of Action Competitive antagonist at nicotinic acetylcholine receptors at the motor endplate.Agonist at nicotinic acetylcholine receptors, causing initial depolarization (fasciculations) followed by persistent depolarization leading to receptor desensitization and muscle paralysis.
Onset of Action Slower onset, dose-dependent.Rapid onset of action.
Duration of Action Intermediate to long-acting, dose-dependent.Ultra-short-acting.
Reversibility Reversible with acetylcholinesterase inhibitors (e.g., neostigmine) or specific binding agents (sugammadex).Not reversed by acetylcholinesterase inhibitors; recovery is dependent on metabolism by plasma cholinesterase.
Adverse Effects Minimal cardiovascular effects.Can cause hyperkalemia, cardiac arrhythmias, muscle fasciculations, and increased intraocular and intracranial pressure.

Quantitative Comparison in Porcine Models

The following tables summarize key quantitative data from studies comparing this compound and succinylcholine in porcine models. These data provide a basis for selecting the appropriate agent based on the required onset, duration, and recovery profile for a given experimental protocol.

Table 1: Pharmacodynamic Comparison in Porcine Models
ParameterThis compoundSuccinylcholineReference
Dose for Intubation (mg/kg BW) 0.51.0[1][2]
Low-Dose for Laryngeal Muscle Recovery (mg/kg) 0.31.0[3]
Standard Dose for Laryngeal Muscle Recovery (mg/kg) 0.6-[3]
Time to 80% Recovery of Control Response (minutes) 16.3 ± 2.5 (low-dose), 29.3 ± 5.7 (standard dose)19.7 ± 1.5[3]
Time to Baseline EMG Signal Recovery Did not return to baseline within 1 hour (standard dose)Within 30 minutes[3]

BW: Body Weight, EMG: Electromyographic

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of experimental protocols from studies involving this compound and succinylcholine in porcine models.

Protocol 1: Comparison for Endotracheal Intubation in Adult Sows
  • Animal Model: 27 adult sows with a mean body weight of 261 ± 28 kg.[1][2]

  • Premedication: Azaperone, atropine, and morphine.[1][2]

  • Anesthesia Induction: Thiopental (6 mg/kg BW).[1][2]

  • Experimental Groups:

    • This compound (0.5 mg/kg BW)

    • Succinylcholine (1.0 mg/kg BW)

    • Saline (15 mL) as a control.[1][2]

  • Procedure: The test drug was administered 45 seconds before intubation was attempted. The time taken for intubation and an intubation score were recorded.[1][2]

  • Key Finding: The study concluded that at the doses used, neither this compound nor succinylcholine significantly aided endotracheal intubation in adult sows anesthetized with thiopental when compared to saline.[1][2]

Protocol 2: Comparison of Laryngeal Muscle Recovery Profiles
  • Animal Model: Nine male Duroc-Landrace piglets.[3]

  • Anesthesia: Anesthetized with thiamylal.[3]

  • Procedure:

    • Tracheal intubation was performed without the use of neuromuscular blocking agents.[3]

    • Needle electrodes were inserted into the vocalis muscles to record electromyographic (EMG) signals.[3]

    • The recurrent laryngeal nerve was exposed and stimulated.[3]

  • Experimental Groups:

    • Succinylcholine (1 mg/kg)

    • Low-dose this compound (0.3 mg/kg)

    • Standard dose this compound (0.6 mg/kg).[3]

  • Measurements: EMG amplitudes were measured before and at 1-minute intervals after drug administration until complete recovery. The maximal neuromuscular blockade and the time to 80% recovery of the control response were analyzed.[3]

  • Key Finding: Succinylcholine and low-dose this compound demonstrated significantly shorter durations of action on the laryngeal muscles compared to the standard dose of this compound, with EMG signals returning to baseline within 30 minutes for the former two groups.[3]

Visualizing Mechanisms and Workflows

Mechanism of Action at the Neuromuscular Junction

The fundamental difference between this compound and succinylcholine lies in their interaction with the nicotinic acetylcholine receptors at the neuromuscular junction.

G cluster_Succinylcholine Succinylcholine (Depolarizing) cluster_this compound This compound (Nondepolarizing) S_Receptor Nicotinic ACh Receptor S_Effect1 Initial Depolarization (Fasciculations) S_Receptor->S_Effect1 S_Action Binds and Activates (Agonist) S_Action->S_Receptor S_Effect2 Persistent Depolarization -> Receptor Desensitization S_Effect1->S_Effect2 S_Result Flaccid Paralysis S_Effect2->S_Result R_Receptor Nicotinic ACh Receptor R_Effect Prevents Acetylcholine Binding R_Receptor->R_Effect R_Action Binds and Blocks (Competitive Antagonist) R_Action->R_Receptor R_Result Flaccid Paralysis R_Effect->R_Result

Caption: Mechanism of Action: Succinylcholine vs. This compound.

Generalized Experimental Workflow for Neuromuscular Blocker Evaluation in Porcine Models

The following diagram illustrates a typical experimental workflow for assessing the effects of neuromuscular blocking agents in a porcine model.

G cluster_Prep Preparation Phase cluster_Exp Experimental Phase cluster_Post Post-Experimental Phase Animal_Model Select Porcine Model (e.g., Adult Sow, Piglet) Premedication Administer Premedication (e.g., Azaperone, Atropine) Animal_Model->Premedication Anesthesia Induce Anesthesia (e.g., Thiopental, Thiamylal) Premedication->Anesthesia Intubation Endotracheal Intubation Anesthesia->Intubation Monitoring_Setup Set up Monitoring (e.g., EMG, Hemodynamics) Intubation->Monitoring_Setup Drug_Admin Administer Test Agent (this compound or Succinylcholine) Monitoring_Setup->Drug_Admin Data_Collection Collect Data (Onset, Duration, Recovery, Physiological Parameters) Drug_Admin->Data_Collection Recovery Monitor Recovery from Neuromuscular Blockade Data_Collection->Recovery Data_Analysis Analyze and Compare Data Data_Collection->Data_Analysis Post_Op Post-Operative Care Recovery->Post_Op

Caption: Generalized Experimental Workflow.

Conclusion

The choice between this compound and succinylcholine in porcine models should be guided by the specific requirements of the experimental protocol. Succinylcholine offers a rapid onset and short duration of action, which may be advantageous for brief procedures like endotracheal intubation, although its efficacy for this purpose in adult sows has been questioned in some studies.[1][2] However, it is associated with a range of potential adverse effects. This compound provides a more controlled and longer-lasting neuromuscular blockade with a more favorable safety profile, particularly concerning cardiovascular stability. The ability to reverse its effects with specific agents adds a layer of control and safety to experimental procedures. For studies requiring prolonged and stable neuromuscular blockade, or in animals where the adverse effects of succinylcholine are a concern, this compound presents a superior alternative. Researchers must carefully consider the pharmacodynamic profiles and potential side effects of each agent in the context of their specific porcine model and experimental objectives.

References

Rocuronium's Neuromuscular Blockade: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vivo validation of Rocuronium's neuromuscular blocking effect, with a comparative analysis against other neuromuscular blocking agents, supported by experimental data and detailed protocols.

This compound is a non-depolarizing neuromuscular blocking agent widely utilized in clinical practice to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures.[1][2][3] Its rapid onset of action and intermediate duration make it a subject of extensive research and comparison with other agents in its class.[1][4] This guide provides an objective comparison of this compound's performance against key alternatives, supported by experimental data from various in vivo studies.

Mechanism of Action

This compound functions as a competitive antagonist to acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate of the neuromuscular junction.[1][2][4][5] By binding to these receptors, this compound prevents ACh from initiating the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction.[2][4] This non-depolarizing mechanism of action contrasts with that of depolarizing agents like succinylcholine.

This compound's Mechanism of Action at the Neuromuscular Junction.

Comparative Efficacy: Potency, Onset, and Duration

The in vivo performance of this compound has been extensively compared to other neuromuscular blocking agents, primarily Vecuronium (a fellow aminosteroid) and Succinylcholine (a depolarizing agent).

Potency

Potency is typically quantified by the effective dose required to produce a 50% (ED50) or 95% (ED95) depression of the first twitch (T1) of the train-of-four (TOF) stimulation. Studies have consistently shown that this compound is less potent than Vecuronium.

AgentED50 (µg/kg)ED95 (µg/kg)Relative Potency (this compound as reference)
This compound 144.8[6]322.1[6]1
Vecuronium 23.7[6]39.9[6]~6.0[6]
Pancuronium 32.4[6]58.1[6]~4.5[6]
Pipecuronium 27.1[6]48.7[6]~5.4[6]

Data from a study in patients under propofol-fentanyl-nitrous oxide-oxygen anesthesia.[6]

Onset and Duration of Action

A key advantage of this compound is its rapid onset of action, which is dose-dependent.[7] This makes it a suitable alternative to Succinylcholine for rapid sequence induction (RSI).

AgentDoseOnset of Action (seconds)Clinical Duration of Action (minutes)
This compound 0.6 mg/kg (2xED95)75.66 ± 11.79[8]49.83 ± 14.53[9]
0.9 mg/kg75 ± 28[7]-
1.2 mg/kg55 ± 14[7]Longest among this compound doses[7]
Vecuronium 0.1 mg/kg (equipotent to 0.6mg/kg this compound)116.66 ± 10.93[8]52.5 ± 15.9[9]
0.1 mg/kg144 ± 39[7]-
Succinylcholine 1.0 mg/kg50 ± 17[7]Least among the compared[7]
1.0 mg/kg-19.7 ± 1.5 (80% recovery)[10]

Note: Onset and duration can be influenced by the anesthetic agents used and patient-specific factors.[11]

Experimental Protocols

The validation of this compound's neuromuscular blocking effect relies on standardized experimental designs. Below is a typical workflow for a comparative in vivo study in human patients.

cluster_Prep Pre-Anesthesia cluster_Anesthesia Anesthesia & Monitoring cluster_Experiment Experimental Phase cluster_Recovery Recovery & Analysis Patient_Selection Patient Selection (e.g., ASA I-II) Randomization Randomization to Drug Groups Patient_Selection->Randomization Anesthesia_Induction Anesthesia Induction (e.g., Thiopental, Fentanyl) Randomization->Anesthesia_Induction Neuromuscular_Monitoring Establish Neuromuscular Monitoring (e.g., TOF at ulnar nerve) Anesthesia_Induction->Neuromuscular_Monitoring Drug_Administration Administer Neuromuscular Blocking Agent (IV) Neuromuscular_Monitoring->Drug_Administration Data_Collection Record T1 Depression, Onset Time, Duration Drug_Administration->Data_Collection Intubation Assess Intubating Conditions Drug_Administration->Intubation Monitor_Recovery Monitor Recovery (e.g., TOF ratio > 0.9) Data_Collection->Monitor_Recovery Data_Analysis Statistical Analysis Monitor_Recovery->Data_Analysis

Workflow for a Comparative In Vivo Neuromuscular Study.
Key Methodological Details:

  • Patient Population: Studies often involve adult patients with ASA (American Society of Anesthesiologists) physical status I or II, scheduled for elective surgery.[9][12]

  • Anesthesia: A common anesthetic regimen includes induction with agents like thiopental or propofol, supplemented with an opioid such as fentanyl, and maintenance with nitrous oxide in oxygen.[6][12]

  • Neuromuscular Monitoring: The neuromuscular block is typically assessed using mechanomyography or acceleromyography to measure the evoked response of a muscle (e.g., adductor pollicis) to nerve stimulation (e.g., ulnar nerve).[6][11][12] Train-of-four (TOF) stimulation is a standard method.[11][12]

  • Data Points:

    • Onset Time: Time from drug administration to maximal T1 depression.[7]

    • Clinical Duration: Time from drug administration until T1 recovers to 25% of baseline.[12]

    • Recovery Index: Time for T1 to recover from 25% to 75% of baseline.[12]

    • Intubating Conditions: Assessed using a standardized scoring system (e.g., Cooper score) at a predefined time after drug administration.[8]

Animal Models in this compound Research

In vivo studies in animal models, such as rats and pigs, are crucial for preclinical evaluation of neuromuscular blocking agents. These studies allow for more invasive and controlled investigation of drug effects.

  • Rat Models: The sciatic nerve-tibialis anterior muscle preparation is a common model to evaluate neuromuscular blockade in vivo.[13][14] Anesthesia can be maintained with agents like sevoflurane or an intravenous combination of propofol and ketamine.[13][15]

  • Porcine Models: Pigs are used in studies requiring anatomical and physiological similarities to humans, such as investigations involving the laryngeal muscles for intraoperative neuromonitoring.[10] Anesthesia in these models can be induced with agents like thiamylal.[10]

Conclusion

The in vivo data consistently demonstrates that this compound is a non-depolarizing neuromuscular blocking agent with a rapid onset of action and an intermediate duration. While less potent than Vecuronium, its swift onset at clinically relevant doses makes it a viable alternative to Succinylcholine for rapid sequence induction, without the associated risks of a depolarizing agent. The choice of neuromuscular blocking agent will ultimately depend on the specific clinical scenario, desired duration of action, and patient-specific factors. The experimental protocols outlined provide a foundation for researchers to conduct further comparative studies in this field.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Rocuronium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory materials is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Rocuronium, a non-depolarizing neuromuscular blocking agent. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound Bromide. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a laboratory coat.[1][2] In case of a spill, absorb the material with an inert substance and place it in a designated container for disposal.[1][2][3]

Disposal Overview

The primary and recommended method for the disposal of this compound is through an approved waste disposal plant.[1][2][4][5] Empty containers should also be taken to an approved waste handling site for recycling or disposal.[1][6] Do not dispose of this compound waste into the sewer system.[6]

Chemical Inactivation Protocol

For laboratory settings where chemical inactivation prior to disposal is desired, the following protocol outlines methods for the degradation of this compound Bromide based on forced degradation studies. These studies indicate that this compound is susceptible to degradation under oxidative, acidic, and basic conditions.

Objective: To chemically degrade this compound Bromide into less active compounds before final disposal.

Materials:

  • This compound Bromide waste

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • 2M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Appropriate sealed waste containers

  • Personal Protective Equipment (PPE)

Experimental Methodologies:

1. Oxidative Degradation:

  • In a suitable, well-ventilated container, treat the this compound Bromide waste with a 3% solution of hydrogen peroxide.[7]

  • Allow the mixture to react. Studies have shown that refluxing for 1 hour can induce degradation.[1]

  • After the reaction, the resulting solution should be collected in a clearly labeled, sealed container for disposal.

2. Acidic Hydrolysis:

  • Carefully add 2M Hydrochloric Acid to the this compound Bromide waste in a designated container.[7]

  • Allow the solution to stand for a sufficient period to ensure hydrolysis. The duration may vary depending on the concentration of this compound.

  • Neutralize the solution with a suitable base before final packaging for disposal.

3. Basic Hydrolysis:

  • Add 2M Sodium Hydroxide to the this compound Bromide waste in a container suitable for basic solutions.[7]

  • Allow the mixture to react to facilitate hydrolysis.

  • Neutralize the solution with a suitable acid before preparing it for final disposal.

Post-Inactivation Handling: All inactivated solutions should be placed in sealed, properly labeled containers. These containers must then be disposed of through an approved hazardous waste disposal service, in accordance with local, state, and federal regulations.

Quantitative Data on this compound Degradation
Stress ConditionReagent ConcentrationObserved Effect on this compoundReference
Oxidative3% H₂O₂Degradation of this compound[7]
Acidic2M HClDegradation of this compound[7]
Basic2M NaOHDegradation of this compound[7]

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following diagrams illustrate the recommended procedures.

Caption: Standard Disposal Workflow for this compound Waste.

Chemical_Inactivation_Workflow cluster_start Initial State cluster_methods Inactivation Methods cluster_post Post-Treatment cluster_final Final Disposal Start This compound Waste Oxidative Oxidative Degradation (e.g., 3% H₂O₂) Start->Oxidative Acidic Acidic Hydrolysis (e.g., 2M HCl) Start->Acidic Basic Basic Hydrolysis (e.g., 2M NaOH) Start->Basic Package Package in Sealed, Labeled Container Oxidative->Package Neutralize Neutralize (if acidic/basic) Acidic->Neutralize Basic->Neutralize Neutralize->Package FinalDisposal Dispose via Approved Hazardous Waste Service Package->FinalDisposal

Caption: Workflow for Chemical Inactivation of this compound.

References

Comprehensive Safety and Handling Guide for Rocuronium

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of Rocuronium in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Summary

This compound Bromide is a pharmaceutical compound that requires careful handling due to its potential health risks. According to safety data sheets, the primary hazards include:

  • Organ Toxicity: Causes damage to the nervous system and muscles[1][2].

  • Reproductive Toxicity: Suspected of damaging the unborn child[1].

  • Acute Toxicity: Can be harmful if swallowed, in contact with skin, or toxic if inhaled.

Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Personal Protective Equipment (PPE)

Engineering controls, such as using a fume hood, biosafety cabinet, or other containment devices, should be the primary method of controlling exposure, especially when there is a potential for aerosolization[1][2]. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Use Cases
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3].
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or work uniform is required.Consider double gloving. Additional garments like sleevelets or aprons should be used to avoid exposed skin[3][4].
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required if ventilation is inadequate or if there is a risk of inhaling mist, vapors, or dust[3]. Use should be part of a comprehensive respiratory protection program[5].

Operational Plan: Safe Handling Protocol

Adherence to a standardized handling protocol is crucial for minimizing exposure risks.

Step 1: Preparation

  • Read and understand the Safety Data Sheet (SDS) for this compound Bromide before starting any work[1].

  • Ensure that a safety shower and eyewash station are readily accessible[6].

  • Prepare your workspace by ensuring it is clean and uncluttered. If applicable, turn on the ventilation system (e.g., fume hood)[2].

  • Don the appropriate PPE as specified in the table above.

Step 2: Handling

  • Avoid direct contact with the substance. Do not touch your eyes, skin, or clothing[7].

  • Do not breathe in mist, vapors, or dust[1][2].

  • Handle the substance in a well-ventilated area or within a designated containment system like a fume hood[2].

  • Do not eat, drink, or smoke in the handling area[1][2].

Step 3: Post-Handling

  • Wash your hands and any exposed skin thoroughly with soap and water after handling[1][2].

  • Remove contaminated clothing and shoes. Wash clothing before reuse and thoroughly clean shoes[1][2].

  • Decontaminate your work surface.

Emergency Procedures: Spill Cleanup

In the event of a spill, follow these procedures immediately:

Step 1: Evacuate and Secure the Area

  • Alert others in the vicinity and evacuate non-essential personnel from the spill area[4][7].

  • Ensure the area is well-ventilated.

Step 2: Don Appropriate PPE

  • Before cleaning up the spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary[1][8].

Step 3: Contain and Clean the Spill

  • Prevent the spill from spreading or entering drains by using an inert absorbent material such as sand, earth, or vermiculite[1][4][9].

  • For large spills, create a dike or other containment to prevent spreading[1][2].

  • Carefully collect the absorbed material and place it into a labeled, sealed container for disposal[8][9].

  • Clean the spill area with soap and water once the material has been removed[6].

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Dispose of unused this compound and contaminated materials (e.g., absorbent materials from a spill) in a designated, approved hazardous waste container[1][2]. The container must be properly labeled.

  • Contaminated PPE: Used disposable gloves, gowns, and other contaminated PPE should be collected in a sealed bag and disposed of as hazardous waste.

  • Empty Containers: Retain and dispose of contaminated containers and packaging as hazardous waste[1].

Do not release this compound into the environment, including sewers or waterways[1][2].

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Review SDS prep2 Verify Safety Equipment (Eyewash, Shower) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Use in Ventilated Area (e.g., Fume Hood) prep3->handle1 handle2 Avoid Inhalation, Contact, and Ingestion handle1->handle2 post1 Decontaminate Work Area handle2->post1 spill Spill Occurs? handle2->spill post2 Remove and Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Collect Waste in Labeled, Sealed Container post3->disp1 disp2 Dispose via Approved Hazardous Waste Program disp1->disp2 contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_waste Collect and Seal Contaminated Material spill->collect_waste contain_spill->collect_waste collect_waste->disp1

Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rocuronium
Reactant of Route 2
Reactant of Route 2
Rocuronium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.